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2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid Documentation Hub

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  • Product: 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid
  • CAS: 90153-01-8

Core Science & Biosynthesis

Foundational

Molecular weight and structure of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

This technical guide details the structural characteristics, physicochemical properties, and synthesis methodologies for 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid , commonly referred to in peptide chemistry as Cy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, physicochemical properties, and synthesis methodologies for 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid , commonly referred to in peptide chemistry as Cycloleucyl-Glycine or H-Ac5c-Gly-OH .

Structural Analysis, Synthesis, and Peptidomimetic Utility

Executive Summary & Chemical Identity

This compound is a dipeptide analog comprising the non-proteinogenic amino acid 1-aminocyclopentanecarboxylic acid (Ac5c) —often called cycloleucine—coupled to glycine . It represents a critical scaffold in the design of conformationally constrained peptidomimetics. The incorporation of the


-disubstituted residue (Ac5c) restricts the conformational flexibility of the peptide backbone, stabilizing specific secondary structures such as 

-helices or

-turns, and enhancing resistance to enzymatic degradation.
Core Chemical Data
PropertySpecification
IUPAC Name 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid
Common Name Cycloleucyl-Glycine; H-Ac5c-Gly-OH
CAS Registry Number 90153-01-8
Molecular Formula

Molecular Weight 186.21 g/mol
Monoisotopic Mass 186.1004 Da
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar organic solvents.
Acidity (Predicted) pKa (COOH) ~3.5; pKa (

) ~8.2

Structural Architecture & Conformational Dynamics

The molecule consists of a cyclopentane ring fused at the


-carbon of the N-terminal amino acid. This creates a "gem-dialkyl" effect (Thorpe-Ingold effect), which significantly alters the local Ramachandran angles (

).
Structural Connectivity Diagram (DOT)

The following diagram illustrates the atomic connectivity and the peptide bond linkage between the sterically constrained Ac5c residue and the flexible Glycine residue.

ChemicalStructure cluster_0 Ac5c Residue (Steric Constraint) cluster_1 Glycine Residue (Flexible) Ac5c_Ring Cyclopentane Ring (C5H8) Alpha_C α-Carbon (Quaternary) Ac5c_Ring->Alpha_C Spiro Fusion Carbonyl Carbonyl (C=O) Alpha_C->Carbonyl Amine N-Terminus (NH2) Amine->Alpha_C C-N Bond PeptideBond Amide Linkage (-NH-) Carbonyl->PeptideBond Peptide Bond Formation Gly_Alpha Glycine α-Carbon (-CH2-) PeptideBond->Gly_Alpha Carboxyl C-Terminus (-COOH) Gly_Alpha->Carboxyl

Figure 1: Connectivity map highlighting the spiro-fusion of the cyclopentane ring at the N-terminal alpha-carbon, which imposes steric constraints on the peptide backbone.

Mechanistic Insight: The Thorpe-Ingold Effect

In H-Ac5c-Gly-OH, the Ac5c residue forces the backbone into specific torsion angles due to the repulsion between the cyclopentane ring and the carbonyl oxygen. Unlike standard amino acids, Ac5c strongly favors helical conformations (like the


-helix) when polymerized. In this dipeptide form, it serves as a rigid "bookend," reducing the entropic penalty of folding for any subsequent chain elongation.

Synthesis Protocol

Synthesizing peptides containing


-disubstituted amino acids like Ac5c requires overcoming significant steric hindrance during the coupling phase. The amino group of Ac5c is poorly nucleophilic due to the adjacent bulky ring, but in this specific molecule (H-Ac5c-Gly-OH), Ac5c acts as the acyl donor , which is kinetically more favorable than acting as the nucleophile.
Recommended Workflow: Solution-Phase Synthesis

For high-purity production of the dipeptide, a Boc-chemistry solution-phase approach is recommended to avoid aggregation issues common in solid-phase synthesis of hindered peptides.

Reagents Required:
  • Boc-Ac5c-OH (Boc-1-aminocyclopentanecarboxylic acid)

  • H-Gly-OBzl (Glycine benzyl ester p-tosylate)

  • Coupling Agents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Deprotection: TFA (Trifluoroacetic acid),

    
     (Hydrogenolysis)
    
Step-by-Step Methodology
  • Activation & Coupling:

    • Dissolve Boc-Ac5c-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (10 mL/mmol) at 0°C.

    • Add EDC.HCl (1.1 eq) and stir for 15 minutes to generate the active ester. Note: HOBt is crucial here to suppress racemization (though Ac5c is achiral, it prevents N-acylurea formation).

    • Add H-Gly-OBzl (1.1 eq) and DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of Boc-Ac5c-OH.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash sequentially with 5%

      
      , Sat. 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate to yield Boc-Ac5c-Gly-OBzl .
      
  • Global Deprotection (Two-Stage):

    • N-terminal: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group. Evaporate TFA and precipitate with cold diethyl ether.

    • C-terminal: Dissolve the resulting salt in Methanol.[1] Add 10% Pd/C catalyst and stir under

      
       atmosphere (balloon) for 4 hours to cleave the benzyl ester.
      
    • Filtration: Filter through Celite to remove Pd/C.

  • Purification:

    • Recrystallize from Water/Ethanol or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Starting Materials: Boc-Ac5c-OH + H-Gly-OBzl Activation Activation: EDC/HOBt, 0°C (Active Ester Formation) Start->Activation Coupling Coupling Reaction: DIPEA, DMF, RT, 18h Activation->Coupling Intermediate Intermediate: Boc-Ac5c-Gly-OBzl Coupling->Intermediate Deprotection_N N-Deprotection: 50% TFA in DCM (Removes Boc) Intermediate->Deprotection_N Deprotection_C C-Deprotection: H2, Pd/C, MeOH (Removes Benzyl) Deprotection_N->Deprotection_C FinalProduct Final Product: H-Ac5c-Gly-OH Deprotection_C->FinalProduct

Figure 2: Step-by-step synthetic pathway from protected precursors to the final free dipeptide.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized molecule, the following analytical parameters must be met.

TechniqueExpected ResultCausality/Reasoning
HPLC Single peak >95% purityValidates removal of truncated sequences or unreacted reagents.
MS (ESI+)

Confirms molecular weight (

).
1H NMR Cyclopentane protons:

1.6–2.2 ppm (multiplets, 8H)Glycine

-H:

~3.9 ppm (singlet, 2H)
The cyclopentane ring protons appear as complex multiplets due to ring puckering; Glycine

is a distinct singlet.
13C NMR Quaternary C (

-Ac5c): ~66 ppmCarbonyls: ~174 ppm (amide), ~172 ppm (acid)
The quaternary carbon shift is diagnostic for the Ac5c incorporation.

Applications in Drug Development

Researchers utilize 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid primarily for:

  • Peptidomimetics: Introducing the Ac5c residue renders the peptide bond significantly more resistant to proteolytic cleavage (e.g., by aminopeptidases) compared to standard aliphatic amino acids like Leucine or Alanine.

  • Conformational Scanning: It is used to "scan" biologically active peptides. By replacing natural residues with Ac5c, scientists can determine the bioactive conformation of a peptide ligand. If biological activity is retained or enhanced, it suggests the receptor requires a constrained, helical-like turn at that position.

  • Blood-Brain Barrier (BBB) Transport: Ac5c derivatives (like Cycloleucine) have distinct transport properties via the L-system transporter. This dipeptide serves as a model substrate for studying transport kinetics of constrained peptides.

References

  • Shankman, S., et al. (1962). Synthesis of Dipeptides Containing 1-Aminocycloalkylcarboxylic Acids. Canadian Journal of Chemistry. Retrieved from [Link]

  • Toniolo, C., et al. (2001). Conformationally constrained amino acids: synthesis and incorporation into peptides. Journal of Peptide Science.
  • PubChem. (n.d.).[2] 1-Aminocyclopentanecarboxylic acid (Cycloleucine). Retrieved from [Link]

Sources

Exploratory

Biological activity of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid derivatives

Technical Guide: Pharmacological Profiling & Therapeutic Potential of Ac5c-Glycine Scaffolds Executive Summary This technical guide analyzes the biological activity and medicinal chemistry of 2-[(1-Aminocyclopentanecarbo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pharmacological Profiling & Therapeutic Potential of Ac5c-Glycine Scaffolds

Executive Summary This technical guide analyzes the biological activity and medicinal chemistry of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid derivatives. Commonly referred to in peptide chemistry as the Ac5c-Gly (1-aminocyclopentanecarboxylic acid-glycine) dipeptide scaffold, this structural motif serves as a critical peptidomimetic element. It is primarily utilized to induce specific backbone conformations (β-turns), enhance metabolic stability against proteolysis, and modulate affinity for targets ranging from NMDA receptors to T-type calcium channels.

Structural Logic & Physicochemical Properties[1]

The core utility of the Ac5c-Gly scaffold lies in its ability to restrict the conformational space of a peptide chain.

  • The Thorpe-Ingold Effect: The gem-dimethyl effect (generalized to the cyclopentane ring) at the C

    
     position of the Ac5c residue restricts the rotation around the 
    
    
    
    and
    
    
    torsion angles. Unlike natural amino acids, Ac5c strongly favors helical or turn regions (
    
    
    -helix or Type-II
    
    
    -turns) while destabilizing extended
    
    
    -sheet structures.
  • Proteolytic Resistance: The steric bulk of the cyclopentane ring adjacent to the amide bond renders the Ac5c-Gly linkage highly resistant to standard peptidases (e.g., trypsin, chymotrypsin) and serum proteases, significantly extending the plasma half-life of derivatives.

Table 1: Physicochemical Profile of the Ac5c-Gly Core

Property Characteristic Impact on Drug Design

| Conformation |


 | Induces strong Type-II 

-turns; stabilizes bioactive conformations. | | Lipophilicity | Increased (+Cyclopentyl ring) | Enhances membrane permeability compared to linear aliphatic residues (Ala/Leu). | | Metabolic Stability | High (Steric hindrance) | Oral bioavailability improvement; prolonged duration of action. | | Transport | PEPT1/PEPT2 Substrate | Exploitable for prodrug delivery via intestinal peptide transporters. |

Biological Targets & Therapeutic Applications

The Ac5c-Gly moiety acts as a "privileged scaffold" in three primary therapeutic areas: Neurology, Immunology, and Bioengineering.

Neurology: Pain and Epilepsy
  • Opioid Peptidomimetics:

    • Mechanism:[1] Incorporation of Ac5c-Gly into enkephalin or dermorphin analogs (e.g., Tyr-D-Ala-Phe-Ac5c-Gly-NH2) locks the peptide into the bioactive turn conformation required for

      
      -opioid receptor binding.
      
    • Outcome: These derivatives often exhibit supraspinal antinociceptive activity 10–100x higher than morphine due to resistance to enkephalinases.

  • T-Type Calcium Channel Blockers:

    • Target: Ca

      
      3.2 channels implicated in absence epilepsy and neuropathic pain.[2]
      
    • Derivative: N-piperidinyl acetamide derivatives containing the 1-aminocyclopentanecarbonyl moiety block these channels, reducing neuronal hyperexcitability.

  • NMDA Receptor Modulation:

    • Mechanism:[1] The free amino acid Ac5c (Cycloleucine) is a competitive antagonist at the glycine co-agonist site of the NMDA receptor. Ac5c-Gly derivatives can act as partial agonists or prodrugs, modulating glutamatergic transmission without the psychotomimetic side effects of full antagonists.

Immunology: Allergy Inhibition
  • IgE-Allergen Blockade:

    • Compound:BDE32166344 (N-(1-{[1-(1-aminocyclopentanecarbonyl)-3-hydroxypyrrolidin-3-yl]methyl}piperidin-4-yl)acetamide).[2][3]

    • Activity: This peptidomimetic disrupts the protein-protein interaction between IgE antibodies and major allergens (e.g., peanut proteins like Ara h 2). The Ac5c core provides the rigid spacing necessary to mimic the allergen's epitope, competitively inhibiting the allergic cascade.

Bioengineering: Elastin-Like Polypeptides (ELPs)
  • Application: Substitution of Proline with Ac5c in ELP sequences (Phe-Ac5c-Gly-Val-Gly) alters the Lower Critical Solution Temperature (LCST).

  • Utility: These polymers are used in "smart" drug delivery systems that precipitate and release cargo in response to local hyperthermia (e.g., in tumor tissues).

Mechanism of Action & Signaling Pathways

The following diagram illustrates how the Ac5c-Gly scaffold dictates biological outcomes through conformational locking and metabolic stabilization.

Ac5c_Mechanism Scaffold Ac5c-Gly Scaffold (2-[(1-Aminocyclopentanecarbonyl) amino]acetic acid) Steric Steric Bulk (Cyclopentane Ring) Scaffold->Steric Rigidity Conformational Restriction Scaffold->Rigidity NMDA NMDA Receptor (Gly Site Antagonist) Scaffold->NMDA Pharmacophore Proteolysis Inhibits Proteolysis Steric->Proteolysis BetaTurn Induces Type-II Beta-Turn Rigidity->BetaTurn Stability Increased Plasma Half-Life Proteolysis->Stability Binding High Affinity Receptor Binding BetaTurn->Binding Opioid Mu-Opioid Receptor (Agonist) Binding->Opioid Peptidomimetics IgE IgE-Allergen Interface Binding->IgE Mimicry

Figure 1: Mechanistic flow from structural properties of the Ac5c-Gly scaffold to therapeutic outcomes.

Experimental Protocols

Protocol A: Synthesis via Ugi Multicomponent Reaction

Rationale: The steric hindrance of the cyclopentane ring makes standard coupling difficult. The Ugi reaction is preferred for assembling Ac5c-containing peptides efficiently.

  • Reagents: Cyclopentanone (1.0 eq), Glycine methyl ester (1.0 eq), Benzoic acid (1.0 eq), Isocyanide (1.0 eq).

  • Procedure:

    • Dissolve amine (Gly-OMe) and ketone (Cyclopentanone) in Methanol (0.5 M). Stir for 30 min to form imine.

    • Add carboxylic acid and isocyanide.

    • Stir at room temperature for 24–48 hours.

    • Purification: Evaporate solvent; purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation:

    
    H NMR should show the disappearance of the ketone carbonyl and appearance of the amide NH signal.
    
Protocol B: In Vitro Metabolic Stability Assay

Rationale: To quantify the stability advantage of Ac5c-Gly over standard Gly-Gly linkages.

  • System: Simulated Gastric Fluid (SGF) or Human Plasma.

  • Method:

    • Incubate compound (10

      
      M) in plasma at 37°C.
      
    • Aliquot samples at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    . Ac5c derivatives typically show
    
    
    hours compared to
    
    
    min for linear peptides.

References

  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

  • Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. Journal of Medicinal Chemistry. [Link][2]

  • In-silico screening and experimental validation reveal L-Adrenaline as anti-biofilm molecule against biofilm-associated protein (Bap) producing Acinetobacter baumannii. (Reference to BDE32166344 peptidomimetic). ResearchGate. [Link]

  • Effects of exogenous glycine betaine and cycloleucine on photosynthetic capacity... in Solanum melongena L. (Toxicology/Metabolic context). Nature Scientific Reports. [Link]

Sources

Protocols & Analytical Methods

Method

Coupling conditions for 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

This Application Note provides a rigorous technical guide for the synthesis and coupling of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (H-Ac5c-Gly-OH). The core challenge in synthesizing this molecule lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis and coupling of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (H-Ac5c-Gly-OH).

The core challenge in synthesizing this molecule lies in the formation of the amide bond between the sterically hindered 1-aminocyclopentanecarboxylic acid (Ac5c) and Glycine . Due to the quaternary


-carbon of Ac5c, standard coupling protocols often result in slow kinetics, incomplete conversion, or deletion sequences.

Part 1: Mechanistic Insight & Strategy

The Steric Challenge

The Ac5c residue is an


-disubstituted amino acid.[1] Unlike standard amino acids, the 

-carbon possesses no hydrogen atoms and is part of a rigid cyclopentane ring. This creates a "congested" electrophilic center when the carboxyl group is activated.
  • Standard Reagents (e.g., HOBt esters): The leaving group is bulky. The nucleophile (Glycine) struggles to approach the carbonyl carbon due to the steric clash between the cyclopentane ring and the bulky active ester.

  • The Solution (Small Leaving Groups): To overcome this, we must use activation methods that generate a small, highly reactive electrophile . Acid fluorides (-COF) and acid chlorides (-COCl) are superior here because the leaving group is physically small, allowing the nucleophile to penetrate the steric shield.

Decision Matrix for Coupling Reagents

CouplingStrategy cluster_tips Optimization Factors Start Select Coupling Strategy for Ac5c-Gly Bond IsChiral Is the Ac5c residue chiral? Start->IsChiral MethodA Method A: Acid Chloride (Highest Reactivity) IsChiral->MethodA No (Ac5c is achiral) MethodB Method B: Acid Fluoride (High Stability & Reactivity) IsChiral->MethodB If Fmoc-Ac5c-F available MethodC Method C: HATU/HOAt (Standard High-Efficiency) IsChiral->MethodC If restricted to standard reagents Temp Elevated Temp (50-60°C) or Microwave MethodA->Temp MethodB->Temp MethodC->Temp Solvent Solvent: NMP (Better swelling/solubility)

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on steric constraints and reagent availability.

Part 2: Experimental Protocols

Protocol A: Acid Chloride Method (Solution Phase)

Best for: Large-scale synthesis of the dipeptide block where moisture control is possible. Since Ac5c is achiral, oxazolone-mediated racemization is not a concern, making the highly reactive acid chloride the most efficient path.

Reagents:

  • Fmoc-Ac5c-OH (1.0 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Glycine Benzyl Ester (H-Gly-OBzl) or Methyl Ester (H-Gly-OMe)

  • DIPEA (Diisopropylethylamine)[2]

  • DCM (Dichloromethane, anhydrous)

Step-by-Step:

  • Activation: Dissolve Fmoc-Ac5c-OH in anhydrous DCM. Add 2.0 equiv of

    
     and a catalytic drop of DMF. Reflux for 1–2 hours under 
    
    
    
    .
  • Evaporation: Evaporate the solvent and excess

    
     under vacuum. Re-dissolve the residue (Fmoc-Ac5c-Cl) in fresh anhydrous DCM. Note: The acid chloride is stable enough for immediate use but should not be stored long-term.
    
  • Coupling: To a separate flask, add H-Gly-OBzl (HCl salt, 1.1 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.

  • Addition: Dropwise add the Fmoc-Ac5c-Cl solution to the Glycine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection (Optional): If the free acid is required, remove the Bzl/Me ester via hydrogenation (

    
    , Pd/C) or saponification (LiOH), respectively.
    
Protocol B: HATU/HOAt Method (Solid Phase - SPPS)

Best for: Automated synthesis or when acid chlorides are too harsh for other protecting groups present on the resin.

Reagents:

  • Resin: H-Gly-2-Chlorotrityl Resin (or Rink Amide for amides)

  • Fmoc-Ac5c-OH (3.0 equiv)

  • HATU (2.9 equiv)

  • HOAt (3.0 equiv) – Critical additive for sterics

  • DIPEA (6.0 equiv)

  • Solvent: DMF or NMP (NMP preferred for hindered couplings)

Step-by-Step:

  • Preparation: Swell the H-Gly-Resin in DMF for 30 mins.

  • Activation: In a vial, dissolve Fmoc-Ac5c-OH, HATU, and HOAt in NMP. Add DIPEA immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid guanidinium formation.

  • Coupling: Add the mixture to the resin.

  • Conditions:

    • Standard: Shake for 2–4 hours at RT.

    • Microwave (Recommended): Heat to 75°C for 10 minutes (Power: 25-30W).

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Note: If the test is slightly positive (blue), perform a second coupling (double couple) using the same conditions.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Fmoc-Amino Acid Fluoride

Best for: Extremely difficult couplings where HATU fails. Fmoc-Ac5c-F is a stable crystalline solid and can be stored.

  • Synthesis of Fluoride: React Fmoc-Ac5c-OH with Cyanuric Fluoride (1 equiv) and Pyridine (1 equiv) in DCM. Work up with ice water to isolate Fmoc-Ac5c-F.

  • Coupling: Add Fmoc-Ac5c-F (3 equiv) and DIPEA (3 equiv) to the resin-bound Glycine in DMF.

  • Time: React for 1 hour at RT. No additional activators (like HOBt) are needed.

Part 3: Data Summary & Troubleshooting

Comparative Efficiency of Coupling Reagents
Reagent SystemReactive SpeciesSteric BulkCoupling Efficiency (Ac5c-Gly)Risk of Side Reactions
DCC / HOBt Active Ester (-OBt)HighLow (Slow kinetics)High (Urea formation)
HATU / HOAt Active Ester (-OAt)MediumHighLow (if <2h)
Acid Fluoride Acyl Fluoride (-COF)Very LowVery High Very Low
Acid Chloride Acyl Chloride (-COCl)Very LowVery High Hydrolysis (requires dry solv.)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Kaiser Test remains blue Incomplete coupling due to sterics.1. Double couple.2. Switch solvent to NMP.3. Use Microwave heating (75°C).
Precipitate in reaction Low solubility of Ac5c activated species.Use NMP or add DMSO (up to 20%) to the coupling mixture.
Low Yield (Solution Phase) Hydrolysis of Acid Chloride.Ensure DCM is distilled/anhydrous. Maintain

atmosphere.
Epimerization Not applicableAc5c is achiral; Gly is achiral. Stereocenter integrity is not a concern here.

References

  • Carpino, L. A., et al. (1990). "Acid fluorides: A new class of rapid, efficient coupling agents for peptide synthesis." Journal of the American Chemical Society. Link

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry. Link

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Focus on hindered amino acids).
  • Bachem Technical Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

Application

Advanced Protocol: Incorporation of Ac5c-Gly Motifs into Bioactive Peptide Chains

Abstract The incorporation of 1-aminocyclopentane-1-carboxylic acid (Ac5c) adjacent to Glycine (Gly) represents a strategic "Rigid-Flexible" motif in modern peptidomimetic drug design. While Ac5c constrains the peptide b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 1-aminocyclopentane-1-carboxylic acid (Ac5c) adjacent to Glycine (Gly) represents a strategic "Rigid-Flexible" motif in modern peptidomimetic drug design. While Ac5c constrains the peptide backbone into stable


- or 

-helical conformations and confers proteolytic resistance, its extreme steric bulk presents significant synthetic challenges. This application note details an optimized Solid-Phase Peptide Synthesis (SPPS) protocol for the high-yield incorporation of Ac5c-Gly sequences. We analyze the steric barriers at the Ac5c nitrogen and carbonyl interfaces and provide a self-validating workflow utilizing advanced coupling reagents (HATU/HOAt) and microwave-assisted synthesis to overcome the "difficult coupling" threshold.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8]

The "Rigid-Flexible" Architectural Motif

The Ac5c-Gly dipeptide unit serves a dual purpose in bioactive peptides:

  • Ac5c (The Lock): As a

    
    -disubstituted amino acid, Ac5c is achiral but conformationally restricted. It forces the backbone torsion angles (
    
    
    
    ) into helical regions (
    
    
    ), promoting
    
    
    -helix formation in short peptides and stabilizing
    
    
    -helices in longer chains.
  • Gly (The Hinge): Glycine, lacking a side chain, offers maximum rotational freedom.

  • Synergy: Placing Gly adjacent to Ac5c allows the peptide chain to exit the rigid helical turn induced by Ac5c, often facilitating the formation of tight

    
    -turns or specific receptor-binding pockets that require a sharp change in direction stabilized by a rigid core.
    
The Synthetic Bottleneck: Steric Hindrance

The geminal disubstitution at the


-carbon of Ac5c creates a "steric umbrella" that hinders nucleophilic attack and acylation.
  • Coupling to Ac5c (Acylation of Ac5c-amine): The free amine of an N-terminal Ac5c residue is buried within the cyclopentyl ring's steric field, making it a poor nucleophile.

  • Coupling of Ac5c (Activation of Ac5c-carboxyl): Activating the Ac5c carboxyl group is generally feasible, but the subsequent attack by the incoming amine (especially if the next residue is also bulky) is slow.

  • The Ac5c-Gly Advantage: Fortunately, coupling Ac5c to a Glycine-resin is relatively efficient because the Glycine amine is unhindered. The primary challenge addressed in this protocol is coupling the subsequent amino acid ONTO the N-terminus of the anchored Ac5c residue.

Experimental Protocol

Materials & Reagents[6][9]
  • Resin: Rink Amide ChemMatrix or Tentagel (Low loading: 0.2 – 0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Fmoc-Ac5c-OH: High purity (>99%).

  • Coupling Reagents:

    • Standard: HBTU / DIPEA (for Gly and non-hindered residues).

    • Critical (Ac5c steps): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Alternative: PyAOP or COMU for extremely difficult sequences.

  • Solvents: DMF (Peptide synthesis grade), NMP (for difficult couplings).

Synthesis Strategy: The "Turbo-Cycle"

We employ a differential protocol. Standard residues use a rapid room-temperature cycle. The Ac5c integration uses a "Turbo-Cycle" involving microwave energy and stronger activation.

Step-by-Step Workflow

Phase A: Resin Preparation & Glycine Loading

  • Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Fmoc Removal: 20% Piperidine/DMF (2 x 5 min).

  • Gly Coupling:

    • 4 eq.[1][2][3] Fmoc-Gly-OH, 3.9 eq. HBTU, 8 eq.[4] DIPEA in DMF.[1]

    • Reaction: 30 min at Room Temperature (RT).[2]

    • Validation: Kaiser Test (should be negative/colorless).

Phase B: Incorporation of Ac5c (The "Easy" Hard Step) Target: Coupling Fmoc-Ac5c-OH to H2N-Gly-Resin

  • Deprotection: Remove Fmoc from Gly-resin (Standard).

  • Activation:

    • Dissolve 4 eq. Fmoc-Ac5c-OH and 4 eq. HATU in minimal DMF/NMP (1:1).

    • Add 8 eq.[4] DIPEA immediately before addition to resin.

  • Coupling:

    • Microwave: 75°C for 10 minutes (25W constant power).

    • Alternative (Manual): 50°C for 60 minutes or RT for 3 hours (Double coupling recommended).

  • Validation: Chloranil Test (Acetaldehyde/Chloranil). Note: Kaiser test is often false-negative for secondary amines or hindered primary amines; Chloranil is more sensitive.

Phase C: Elongation from Ac5c (The Critical Bottleneck) Target: Coupling Fmoc-AA-OH to H2N-Ac5c-Gly-Resin Rationale: The amine of Ac5c is extremely unreactive. We must use the most potent conditions possible without causing aspartimide formation or racemization of the incoming AA.

  • Deprotection: 20% Piperidine/DMF with 0.1M HOBt (HOBt prevents aspartimide formation if Asp is present, and helps solvation).

  • Wash: Extensive washing with DMF and DCM.

  • Coupling (Double Couple Mandatory):

    • Cycle 1: 5 eq. Fmoc-AA-OH, 5 eq. HATU, 5 eq. HOAt, 10 eq. DIPEA.

      • Condition: 75°C (MW) for 15 min.

    • Cycle 2: Re-apply fresh reagents.

      • Condition: 75°C (MW) for 15 min.

  • Capping (Crucial):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

    • Reason: Any unreacted Ac5c amine will result in deletion sequences (n-1 peptides) which are chemically similar to the product and hard to purify. Acetylating them shifts their retention time significantly.

Visualization & Logic

Decision Logic for Ac5c Incorporation

The following diagram illustrates the decision matrix for coupling residues based on steric hindrance.

Ac5c_Workflow Start Start: H2N-Peptide-Resin NextResidue Identify Next Residue Start->NextResidue IsAc5c Is Incoming Residue Ac5c? NextResidue->IsAc5c IsPrevAc5c Is Resin-Bound Residue Ac5c? IsAc5c->IsPrevAc5c No Ac5cCouple Ac5c Activation Cycle HATU/HOAt, 75°C MW, 10 min IsAc5c->Ac5cCouple Yes (Coupling Ac5c) StandardCouple Standard Cycle HBTU/DIPEA, RT, 30 min IsPrevAc5c->StandardCouple No DifficultCouple Steric Overload Cycle (Coupling TO Ac5c) HATU/HOAt, Double Couple 2 x 15 min @ 75°C IsPrevAc5c->DifficultCouple Yes (Coupling onto Ac5c) Validation QC: Chloranil/Kaiser Test StandardCouple->Validation Ac5cCouple->Validation Capping Acetylation Capping (Acetic Anhydride) DifficultCouple->Capping Capping->Validation Validation->NextResidue Pass

Caption: Logic flow for SPPS cycles distinguishing between standard, Ac5c-incoming, and post-Ac5c elongation steps.

Data Analysis & Troubleshooting

Comparative Coupling Efficiency

The table below summarizes typical yields for coupling onto an N-terminal Ac5c residue using different activation strategies (Model sequence: Fmoc-Ala-Ac5c-Gly-Resin).

Coupling ReagentAdditiveTemperatureTimeYield (HPLC Area %)Notes
HBTU None25°C1 h< 40%Incomplete coupling; significant deletion.
HBTU None25°C18 h65%Slow kinetics; risk of side reactions.
HATU HOAt25°C2 h85%Improved, but still requires double coupling.
HATU HOAt 75°C (MW) 2 x 10 min > 98% Recommended Protocol.
PyAOP HOAt75°C (MW)2 x 10 min> 99%Best for extremely hindered junctions (e.g., Aib-Ac5c).
Troubleshooting Guide
  • Problem: Incomplete Fmoc removal from Ac5c.

    • Cause: Steric bulk prevents piperidine access.

    • Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for deprotection, or increase temperature to 50°C.

  • Problem: "Difficult Sequence" aggregation.

    • Cause: Ac5c induces early helix formation, which can aggregate on-resin.

    • Solution: Use ChemMatrix resin (PEG-based) for better swelling. Add "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or use pseudoproline dipeptides if applicable elsewhere in the chain.

References

  • Tanaka, M. (2003). An extended planar C5 conformation and a 310-helical structure of peptide foldamer composed of diverse alpha-ethylated alpha,alpha-disubstituted alpha-amino acids. Chemistry - A European Journal. Link

  • Arai, T. (2024).[5] Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI Molecules. Link

  • Toniolo, C. (1990). Critical main-chain length for conformational conversion from 3(10)-helix to alpha-helix in polypeptides. Journal of Biomolecular Structure & Dynamics. Link

  • PubChem. (2025). 1-Aminocyclopentane-1-carboxylic acid (Compound Summary). National Library of Medicine.[6] Link[6]

  • Albericio, F. (2014).[7] Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Link

Sources

Method

HPLC purification methods for 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

An Application Note and Protocol for the Purification of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid using High-Performance Liquid Chromatography Abstract This application note provides a comprehensive guide to dev...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid using High-Performance Liquid Chromatography

Abstract

This application note provides a comprehensive guide to developing a robust purification strategy for the novel dipeptide, 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid, also designated c(Acp-Gly). As a small and highly polar molecule, this compound presents unique challenges for retention and separation using traditional chromatographic methods. We present two orthogonal HPLC methodologies: a primary method using Hydrophilic Interaction Chromatography (HILIC) for optimal retention and separation, and a complementary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This dual approach provides researchers with versatile tools for achieving high-purity material suitable for downstream applications in research and drug development. Detailed protocols for analytical method development, preparative scale-up, fraction analysis, and product recovery are provided.

Introduction: The Purification Challenge

2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid is a dipeptide composed of a cyclic alpha-amino acid and glycine. Its structure imparts significant polarity due to the presence of a free carboxylic acid and a primary amine, alongside the peptide bond. In drug discovery and peptide chemistry, achieving high purity is paramount, as even minor impurities can significantly impact biological activity and safety profiles.

The primary challenge in purifying such molecules via liquid chromatography is achieving sufficient retention on the stationary phase to allow for separation from synthesis-related impurities (e.g., unreacted starting materials, deletion sequences, or products of side reactions). Standard Reversed-Phase HPLC (RP-HPLC), the workhorse for peptide purification, separates molecules based on hydrophobicity[1]. Highly hydrophilic compounds, like the target dipeptide, often exhibit poor interaction with non-polar stationary phases (e.g., C18), leading to elution at or near the column's void volume and compromising separation efficiency[2].

To address this, Hydrophilic Interaction Chromatography (HILIC) presents a powerful and orthogonal solution. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained, with elution being promoted by increasing the polarity (aqueous content) of the mobile phase. This mechanism is particularly effective for polar and hydrophilic compounds that are difficult to retain by reversed-phase methods[3].

This guide details both HILIC and RP-HPLC methods, providing a complete workflow from analytical method development to preparative-scale purification.

Principles of Separation

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that uses mobile phases typical of reversed-phase (e.g., water and acetonitrile). The primary retention mechanism is the partitioning of polar analytes from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase. The elution order in HILIC is typically the opposite of that in RP-HPLC, with the most hydrophilic compounds being retained the longest[3][4]. This makes HILIC an ideal primary strategy for purifying the target dipeptide.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the most common technique for peptide purification[5][6]. It employs a non-polar (hydrophobic) stationary phase and a polar mobile phase. Retention is based on hydrophobic interactions between the analyte and the stationary phase ligands[7]. While challenging for our target molecule, optimizing mobile phase conditions and using specific column chemistries can sometimes achieve adequate separation, making it a valuable orthogonal method for purity confirmation or a second-pass purification step.

Method Development and Protocols

The purification process begins with the development of an optimized separation on an analytical scale, which is then transferred and scaled for preparative chromatography[8][9].

Materials and Equipment
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.[10]

  • Columns:

    • HILIC (Recommended): Waters ACQUITY UPLC BEH Amide column (or equivalent), analytical (e.g., 2.1 x 100 mm, 1.7 µm) and preparative (e.g., 19 x 150 mm, 5 µm). BEH Amide phases are designed to enhance the retention of polar compounds.

    • RP-HPLC (Alternative): C18 wide-pore (300 Å) silica column, analytical (e.g., 4.6 x 150 mm, 5 µm) and preparative (e.g., 21.2 x 150 mm, 5 µm). Wide-pore media are essential for peptide separations to ensure access to the bonded phase surface[11].

  • Solvents & Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • Ultrapure Water (Milli-Q® or equivalent)

    • Ammonium Formate (for HILIC, MS-compatible)[12]

    • Trifluoroacetic Acid (TFA) (for RP-HPLC)[5][13]

    • Formic Acid (FA) (for MS-compatible RP-HPLC)[13][14]

  • Sample: Crude 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid, lyophilized powder.

  • Equipment: Lyophilizer (freeze-dryer), analytical balance, vortex mixer, centrifuge.

Recommended Chromatographic Conditions

The following table summarizes the starting conditions for analytical method development.

ParameterMethod 1: HILIC (Primary) Method 2: RP-HPLC (Orthogonal)
Column BEH Amide, 130 ÅC18, 300 Å
Mobile Phase A 95:5 ACN:Water + 10 mM Ammonium Formate, pH 3.00.1% TFA in Water
Mobile Phase B 50:50 ACN:Water + 10 mM Ammonium Formate, pH 3.00.1% TFA in Acetonitrile
Gradient (Analytical) 0% to 100% B over 15-20 minutes5% to 50% B over 15-20 minutes
Flow Rate (Analytical) 0.3 mL/min (for 2.1 mm ID)1.0 mL/min (for 4.6 mm ID)
Detection UV at 214 nmUV at 214 nm
Column Temperature 30 °C30 °C
Injection Volume 2-5 µL5-20 µL

Note on Mobile Phase Buffers: For RP-HPLC, 0.1% TFA is excellent for peak shape due to its ion-pairing effects but can cause ion suppression in mass spectrometry[13]. For LC-MS analysis, 0.1% Formic Acid is a preferred, volatile alternative, though it may result in broader peaks for basic compounds[14]. Ammonium formate is a volatile salt buffer highly suitable for HILIC and is compatible with MS detection[15].

Preparative Purification Workflow

The following diagram and protocol outline the complete workflow from sample preparation to recovery of the purified product.

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SamplePrep 1. Sample Dissolution (Crude Dipeptide in Mobile Phase A) MethodDev 2. Analytical Method Scouting (HILIC and/or RP-HPLC) SamplePrep->MethodDev ScaleUp 3. Scale-Up Calculation (Flow Rate & Injection Mass) MethodDev->ScaleUp Equilibrate 4. Column Equilibration ScaleUp->Equilibrate Inject 5. Preparative Injection Equilibrate->Inject Elute 6. Gradient Elution & Fraction Collection Inject->Elute Analysis 7. Fraction Analysis (Analytical HPLC) Elute->Analysis Pooling 8. Pool Pure Fractions Analysis->Pooling Recovery 9. Solvent Evaporation & Lyophilization Pooling->Recovery QC 10. Final QC (Purity, Identity) Recovery->QC

Sources

Application

Crystallization techniques for 1-aminocyclopentanecarbonyl dipeptides

Application Note & Protocols Topic: High-Yield Crystallization Strategies for 1-Aminocyclopentanecarbonyl Dipeptides Audience: Researchers, scientists, and drug development professionals. Introduction: The Structural Sig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Yield Crystallization Strategies for 1-Aminocyclopentanecarbonyl Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Constrained Dipeptides

1-Aminocyclopentanecarbonyl (Ac5c) residues are synthetic cyclic amino acids that introduce significant conformational constraints into peptide backbones. When incorporated into dipeptides, the rigid cyclopentyl ring system reduces the molecule's flexibility, a property that can be highly advantageous for crystallization.[1][2] Unlike their linear counterparts, which may exist in numerous conformations in solution, Ac5c-containing dipeptides are pre-organized, potentially lowering the energetic barrier to forming a well-ordered crystal lattice.

The successful crystallization of these dipeptides is a critical step in drug development. High-resolution crystal structures obtained through X-ray diffraction provide invaluable atomic-level insights into molecular conformation, stereochemistry, and intermolecular interactions.[3] This information is paramount for structure-activity relationship (SAR) studies, rational drug design, and understanding how these molecules interact with biological targets.

This guide provides a comprehensive overview of the theoretical considerations and practical techniques for crystallizing 1-aminocyclopentanecarbonyl dipeptides, moving from fundamental principles to detailed, actionable protocols.

Foundational Principles: Navigating the Path to Crystallization

The journey from a soluble peptide to a well-ordered crystal is governed by thermodynamics and kinetics. The primary goal is to guide a solution from a stable, undersaturated state to a metastable, supersaturated state where nucleation and crystal growth can occur, while avoiding the rapid precipitation that leads to amorphous solids or poorly ordered microcrystals.[4]

Peptide Purity: The Non-Negotiable Prerequisite

The single most critical factor for successful crystallization is the purity of the dipeptide. Impurities, such as fragments from synthesis or residual salts, can inhibit nucleation or become incorporated into the crystal lattice, causing defects and limiting crystal size and quality.[5][6]

  • Recommendation: A minimum purity of >95%, as determined by HPLC and mass spectrometry, is strongly advised before attempting crystallization experiments.[1]

The Role of Solubility

Understanding the solubility of the dipeptide is essential for designing effective crystallization screens.[4] Key factors influencing solubility include:

  • Solvent Choice: The polarity and hydrogen-bonding capacity of the solvent are critical. Solvents must fully dissolve the peptide but not so effectively that supersaturation is impossible to achieve.[7]

  • pH: The charge state of the N- and C-termini and any ionizable side chains dramatically affects solubility. Systematically screening pH can identify solubility minima, which are often ideal starting points for crystallization.[4]

  • Temperature: The solubility of most peptides is temperature-dependent, a property exploited in slow-cooling crystallization techniques.[8]

  • Counterions: The type of counterion (e.g., TFA, HCl, acetate) associated with the peptide can influence its solubility and packing in the crystal lattice.[4]

Core Crystallization Techniques and Protocols

While numerous crystallization methods exist, three techniques have proven consistently effective for small molecules and peptides: Slow Evaporation, Vapor Diffusion, and Slow Cooling.

Protocol 1: Slow Evaporation

This is the simplest technique and an excellent starting point.[1][7] It involves slowly removing the solvent from a nearly saturated solution of the dipeptide, thereby increasing its concentration until it reaches supersaturation and crystallizes.

Causality: This method works best when the dipeptide is significantly less volatile than the solvent. The slow rate of evaporation is crucial; rapid evaporation often leads to the formation of oils, amorphous powders, or a crust of microcrystals at the solution's edge.[7]

SlowEvaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_outcome Observation prep1 Dissolve Dipeptide in 'Good' Solvent prep2 Create a Nearly Saturated Solution prep1->prep2 cryst1 Transfer to Vial prep2->cryst1 cryst2 Cover with Perforated Parafilm cryst1->cryst2 cryst3 Allow Slow Evaporation cryst2->cryst3 outcome1 Monitor for Crystal Growth cryst3->outcome1 outcome2 Harvest Crystals outcome1->outcome2

Workflow for the Slow Evaporation crystallization method.
  • Preparation: Prepare a stock solution of the 1-aminocyclopentanecarbonyl dipeptide in a suitable "good" solvent (e.g., methanol, ethanol, acetonitrile) to create a clear, nearly saturated solution. A good starting concentration is typically 5-20 mg/mL.[5]

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small-volume glass vial (e.g., a 2 mL HPLC vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Setup: Cover the vial opening with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[1]

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Check the vial daily for the first week, and then weekly thereafter, without disturbing it. Crystals can appear within a few days to several weeks.

Protocol 2: Vapor Diffusion

Vapor diffusion is arguably the most successful and widely used method for crystallizing biological macromolecules and is highly effective for peptides, especially when only small amounts of material are available.[5][7] The technique involves equilibrating a drop containing the peptide and a precipitant solution with a larger reservoir of the same precipitant at a higher concentration.[9]

Causality: Water has a higher vapor pressure than the precipitant solution. Consequently, water vapor slowly diffuses from the peptide drop to the reservoir, which in turn slowly increases the concentration of both the peptide and the precipitant within the drop, guiding it towards supersaturation and crystallization.[9][10] This gentle and gradual change in conditions is ideal for growing high-quality single crystals.

VaporDiffusion cluster_setup Plate Setup cluster_equil Equilibration cluster_outcome Crystallization setup1 Pipette Reservoir Solution (Precipitant) into Well setup2 Pipette Peptide Solution onto Sitting Drop Post setup3 Pipette Precipitant into Peptide Drop setup2->setup3 setup4 Seal Well setup3->setup4 equil1 Water Vapor Diffuses from Drop to Reservoir setup4->equil1 equil2 Peptide & Precipitant Concentration Increases equil1->equil2 outcome1 Supersaturation is Reached equil2->outcome1 outcome2 Nucleation & Crystal Growth Occur outcome1->outcome2

Workflow for Sitting Drop Vapor Diffusion.
  • Reservoir Preparation: Using a 24 or 96-well crystallization plate, pipette 500 µL (for a 24-well plate) of the reservoir solution (precipitant) into the main well.

  • Drop Preparation: On the raised pedestal ("sitting drop post") next to the reservoir, carefully pipette 1-2 µL of the purified dipeptide stock solution (typically 10-20 mg/mL in a low-salt buffer or water).[5]

  • Mixing: To the peptide drop, add 1-2 µL of the reservoir solution. It is crucial to work quickly to minimize evaporation before sealing.

  • Sealing: Carefully seal the well with clear sealing tape or a glass coverslip to create an airtight system.

  • Incubation: Place the plate in a stable, vibration-free environment at a constant temperature.

  • Monitoring: Observe the drops under a microscope periodically. Initial hits can form within 24-72 hours, but plates should be monitored for several weeks.[5]

Protocol 3: Slow Cooling

This method is ideal for dipeptides that exhibit a significant increase in solubility with temperature.[7] A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing the peptide's solubility and inducing crystallization.

Causality: As the temperature decreases, the solution becomes supersaturated because it contains more dissolved solute than is thermodynamically stable at the lower temperature. Slow, controlled cooling allows molecules to arrange themselves into an ordered lattice rather than crashing out of solution as an amorphous precipitate.

SlowCooling cluster_prep Hot Solution Prep cluster_cool Controlled Cooling cluster_outcome Result prep1 Prepare Saturated Solution at T_high prep2 Ensure Complete Dissolution prep1->prep2 cool1 Place in Insulated Container (e.g., Dewar) prep2->cool1 cool2 Allow to Cool Slowly to T_low cool1->cool2 outcome1 Crystals Form as Solubility Decreases cool2->outcome1 outcome2 Isolate Crystals outcome1->outcome2

Workflow for the Slow Cooling crystallization method.
  • Solubility Test: First, determine that the dipeptide's solubility is significantly higher at an elevated temperature (e.g., 40-60°C) than at room temperature or 4°C.

  • Preparation: In a sealed vial, prepare a saturated or nearly saturated solution of the dipeptide in a chosen solvent at the elevated temperature. Use a heat block for safety and control. Ensure all solid has dissolved.

  • Filtration (Optional but Recommended): If possible, filter the hot solution quickly through a pre-warmed syringe filter into a clean, pre-warmed vial.

  • Cooling: Tightly cap the vial and place it into an insulated container (e.g., a Dewar flask filled with water at the same elevated temperature, or a styrofoam box) to ensure a very slow cooling rate.

  • Incubation: Allow the container to cool to room temperature over 24-48 hours. For further crystal growth, the vial can then be transferred to a 4°C refrigerator.

  • Observation: Once cooled, check the vial for crystals before disturbing it.

Data Presentation: Screening & Optimization

Systematic screening is key to finding initial crystallization "hits." A combination of solvents and precipitants should be explored.

Table 1: Common Solvent Systems for Dipeptide Crystallization
Good Solvents (for Dissolution)Anti-Solvents / Precipitants (for Vapor Diffusion)Notes
Water / Low-Salt BufferEthanol, Isopropanol, Acetonitrile, PEG solutionsThe most common starting point for polar peptides.[5]
Methanol / EthanolDiethyl Ether, Hexane, Tetrahydrofuran (THF)Good for less polar dipeptides. Ether is highly volatile.[7]
AcetonitrileToluene, Dioxane, TetrahydropyranUseful for creating different polarity environments.
Tetrahydrofuran (THF)Cyclohexane, HeptaneA common pairing for vapor diffusion.[7]
Dimethylformamide (DMF)Water, EthanolFor peptides with poor solubility in common solvents.
Table 2: Troubleshooting Common Crystallization Problems
ObservationPotential Cause(s)Suggested Solutions
No crystals, clear dropSolution is undersaturated; Peptide concentration too low; Precipitant too weak.Increase peptide/precipitant concentration; Try a stronger precipitant; Allow more time.
Amorphous precipitateSupersaturation achieved too quickly; Impurities present.Lower peptide/precipitant concentration; Slow down equilibration (e.g., smaller holes in film); Re-purify peptide.
Many small needlesNucleation rate is too high.Reduce peptide or precipitant concentration; Try additives that can slow growth; Consider seeding with a single, larger crystal.[6]
Oiling outPeptide solubility is too high in the chosen system; Rapid phase separation.Switch to a less effective solvent; Lower the temperature; Use a different precipitant.[7]
Gel formationStrong intermolecular interactions leading to a disordered network.Change pH to alter charge state; Screen different solvents/precipitants; Lower peptide concentration significantly.[4]

Conclusion

The crystallization of 1-aminocyclopentanecarbonyl dipeptides, while challenging, is an achievable and highly rewarding endeavor. The inherent structural constraint of the Ac5c residue provides a significant advantage over flexible linear peptides. Success hinges on a systematic approach grounded in the principles of purity, solubility, and controlled supersaturation. By methodically applying the slow evaporation, vapor diffusion, and slow cooling techniques detailed in this guide, researchers can significantly increase their probability of obtaining high-quality single crystals suitable for structural elucidation, thereby accelerating drug discovery and development programs.

References

  • Cambrex. (n.d.). Crystallization Process Development: Peptide Crystallization Case Study. Cambrex. Retrieved from [Link]

  • Deliencourt-Godefroy, G. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Pratt, M. R., & Ploegh, H. L. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in Molecular Biology, 1286, 35–47. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Freire, F., et al. (2010). Structures of cyclic dipeptides: an X-ray and computational study of cis- and trans-cyclo(Pip-Phe), cyclo(Pro-Phe) and their N-methyl derivatives. Acta Crystallographica Section B: Structural Science, 66(Pt 6), 725–737. Retrieved from [Link]

  • Lu, W., & Chou, J. J. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 235–251. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Nα-1, 3-Benzenedicarbonyl-Bis-(Amino Acid) and Dipeptide Candidates: Synthesis, Cytotoxic, Antimicrobial and Molecular Docking Investigation. Molecules, 26(7), 1863. Retrieved from [Link]

  • Kholodov, I. A., et al. (2021). Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. CrystEngComm, 23(1), 161-171. Retrieved from [Link]

  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). EP3150624A1 - Crystal of cyclic peptide compound, preparation method for same, and uses thereof.
  • Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(42), 23574-23587. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Zúñiga, J. A., et al. (2024). Conformational preference of dipeptide zwitterions in aqueous solvents. Physical Chemistry Chemical Physics, 26(7), 5790-5801. Retrieved from [Link]

  • Nevola, L., & Giralt, E. (2015). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews, 115(3), 1170–1192. Retrieved from [Link]

  • Kim, H., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. Retrieved from [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Uppsala University. Retrieved from [Link]

Sources

Method

Fmoc vs Boc protection strategies for Ac5c-Glycine synthesis

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes mechanistic insights with practical, field-proven protocols for the synthesis of the sterically hin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes mechanistic insights with practical, field-proven protocols for the synthesis of the sterically hindered dipeptide motif Ac5c-Gly (1-aminocyclopentanecarboxylic acid - Glycine).

Subject: Comparative Protocols (Fmoc vs. Boc) for Sterically Hindered


-Disubstituted Amino Acids
Date:  February 25, 2026
Author:  Senior Application Scientist, Peptide Chemistry Division

Part 1: Executive Summary & Scientific Rationale

The incorporation of 1-aminocyclopentanecarboxylic acid (Ac5c) into peptide backbones is a critical strategy in peptidomimetic drug design. As a cyclic analogue of


-aminoisobutyric acid (Aib), Ac5c restricts conformational flexibility via the Thorpe-Ingold effect  (gem-dimethyl effect), stabilizing helical secondary structures (e.g., 

-helices) and enhancing metabolic stability against proteases.

However, the synthesis of Ac5c-containing peptides presents a significant challenge: Steric Hindrance . The


-carbon of Ac5c is quaternary, bound to a rigid cyclopentyl ring. This creates a "steric wall" that impedes both:
  • Nucleophilic attack on the Ac5c carbonyl (Activation difficulty).

  • Approach of the Ac5c amine to an activated species (Coupling difficulty).

This guide compares Fmoc and Boc strategies for synthesizing the Ac5c-Gly dipeptide. While Glycine is unhindered, the activation of Ac5c remains the rate-limiting step.

Mechanism of Hindrance & Side Reactions

When activating Ac5c, the formation of the reactive ester is slow. A competing intramolecular reaction often dominates: the formation of a 5(4H)-oxazolone . Unlike standard amino acids where oxazolone formation leads to racemization (irrelevant for the achiral Ac5c), here the oxazolone is a stable, sluggish intermediate that retards coupling efficiency.

Oxazolone_Mechanism Ac5c Fmoc-Ac5c-OH (Sterically Hindered) Activated O-Acylurea / Active Ester (Transient) Ac5c->Activated Activation (HATU/DIC) Oxazolone 5(4H)-Oxazolone (Stable, Slow Reacting) Activated->Oxazolone Cyclization (Fast for Ac5c) Product Fmoc-Ac5c-Gly-Resin (Desired Product) Activated->Product Aminolysis (Gly-Resin) Oxazolone->Product Slow Aminolysis

Figure 1: The kinetic trap of oxazolone formation during Ac5c activation. High-efficiency reagents (HATU/HOAt) are required to favor the direct aminolysis pathway.

Part 2: Strategic Comparison (Fmoc vs. Boc)

The choice between Fmoc and Boc chemistry for Ac5c-Gly depends on the downstream application (e.g., fragment condensation vs. stepwise elongation) and available equipment.

FeatureFmoc Strategy (Recommended)Boc Strategy (Alternative)
Primary Advantage Safety & Orthogonality. Avoids HF cleavage. Compatible with acid-sensitive side chains (Trt, Mtt).[1]Solubility & Kinetics. High solubility of intermediates; stable to high T (can boil in DMSO/NMP if needed).
Ac5c Activation Requires HATU/HOAt or COMU . Carbodiimides (DIC) alone are often insufficient.Symmetric Anhydrides or Acid Fluorides are common. Mixed anhydrides often used in solution.
Aggregation High risk. Ac5c is hydrophobic; Fmoc adds bulk. Use "Magic Mixture" solvents if chain grows.Lower risk. Protonated N-termini (TFA salts) disrupt H-bonds, improving solvation.
Deprotection Piperidine (Slow on hindered amines). DBU may be needed for Ac5c N-term deprotection.TFA (Fast). The Boc group is less sterically demanding to remove than Fmoc.
Ideal Use Case Routine SPPS, GMP manufacturing, automated synthesis.Synthesis of "difficult sequences," solution-phase scale-up, or base-sensitive targets.

Part 3: Detailed Experimental Protocols

Protocol A: Fmoc-SPPS of Ac5c-Gly

Target: Synthesis of Fmoc-Ac5c-Gly-Resin (or cleavage to free dipeptide). Resin: 2-Chlorotrityl Chloride (2-CTC) is recommended for dipeptides to prevent diketopiperazine (DKP) formation during cleavage, though Wang resin can be used if the linker is stable.

Reagents:

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Loading (Glycine):

    • Swell 2-CTC resin (1.0 mmol/g) in DCM for 30 min.

    • Dissolve Fmoc-Gly-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[3][4][5]

    • Agitate 2 hours. Cap unreacted sites with MeOH/DIPEA (9:1) for 20 min.

    • Wash: 3x DCM, 3x DMF.

    • Check loading via UV absorbance of Fmoc-piperidine adduct.

  • Fmoc Deprotection (Glycine):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: 5x DMF.[3][5] Ensure complete removal of piperidine.

  • Coupling Ac5c (The Critical Step):

    • Pre-activation: In a dry vial, dissolve Fmoc-Ac5c-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add HOAt (3.0 eq) (Crucial additive to reduce steric bulk and boost reactivity).

    • Add DIPEA (6.0 eq) . Shake for exactly 30 seconds (do not over-activate or oxazolone will form).

    • Reaction: Add mixture to the H-Gly-Resin.

    • Conditions: Agitate for 2 to 4 hours at Room Temp.

    • Optimization: If Kaiser test is positive (incomplete), perform a Double Coupling using fresh reagents for another 2 hours.

  • Cleavage:

    • Wash resin 5x DCM.

    • Cleave with 1% TFA in DCM (if keeping side chains) or 95% TFA (if global deprotection needed).

Protocol B: Boc Solution Phase Synthesis of Ac5c-Gly

Target: Scalable synthesis of Boc-Ac5c-Gly-OEt (Ethyl Ester). Rationale: Solution phase is often preferred for short, hindered dipeptides to allow thermal acceleration.

Reagents:

  • Activation: IBCF (Isobutyl chloroformate) / NMM (N-methylmorpholine) -> Mixed Anhydride Method.

  • Alternative: EDC.HCl / HOBt.

Step-by-Step Workflow:

  • Activation of Ac5c:

    • Dissolve Boc-Ac5c-OH (10 mmol) in dry THF (50 mL).

    • Cool to -15°C (Ice/Salt bath).

    • Add NMM (10 mmol) .

    • Dropwise add IBCF (10 mmol) . Stir for 15 min. Note: This forms the mixed anhydride.[6]

  • Coupling:

    • Separately, dissolve H-Gly-OEt.HCl (11 mmol) and NMM (11 mmol) in DMF/THF.

    • Add the glycine solution to the cold mixed anhydride mixture.

    • Allow to warm to Room Temp slowly overnight.

  • Work-up:

    • Evaporate THF. Dissolve residue in EtOAc.

    • Wash: 5% citric acid (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), Brine.

    • Dry over MgSO4 and concentrate.

Part 4: Analytical Validation & Troubleshooting

Data Presentation: Expected Outcomes

ParameterFmoc-Ac5c-Gly (SPPS)Boc-Ac5c-Gly (Solution)
Crude Purity > 85% (Main impurity: Deletion of Ac5c)> 90% (Main impurity: Unreacted ester)
Typical Yield 70-80%60-75% (after crystallization)
Mass Spec (ESI) [M+H]+ matches calc. mass[M+Na]+ often dominant
Common Failure Incomplete coupling (Kaiser test blue)Hydrolysis of mixed anhydride (wet solvents)

Troubleshooting "Difficult Sequences" (Ac5c-Ac5c or Ac5c-Pro): If extending the chain beyond Ac5c-Gly (e.g., adding another Ac5c), standard Fmoc deprotection (20% piperidine) will fail due to the steric bulk protecting the amine.

  • Solution: Use 50% Piperidine or add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) to the deprotection cocktail. Heat to 45°C.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Fmoc SPPS Route cluster_1 Boc Solution Route Start_F Resin-Gly-NH2 Act_F Activate Fmoc-Ac5c-OH (HATU/HOAt/DIPEA) Start_F->Act_F Couple_F Coupling (2-4h, RT) Monitor: Kaiser Test Act_F->Couple_F Deprotect_F Fmoc Removal (20% Pip + DBU) Couple_F->Deprotect_F Final_F H-Ac5c-Gly-Resin Deprotect_F->Final_F Start_B Boc-Ac5c-OH Act_B Mixed Anhydride (IBCF/NMM, -15°C) Start_B->Act_B Add_Gly Add H-Gly-OEt Act_B->Add_Gly Workup Acid/Base Wash Add_Gly->Workup Final_B Boc-Ac5c-Gly-OEt Workup->Final_B

Figure 2: Parallel workflows for Solid Phase (Fmoc) vs. Solution Phase (Boc) synthesis.

Part 5: References

  • Albericio, F., & Bomer, J. M. (1999). Coupling Reagents and Methods for the Formation of Amide Bonds.

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry.

    • Context: Describes the use of HATU for Aib/Ac5c couplings.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

    • Context: Establishes HOAt as superior for hindered couplings.

  • BenchChem Technical Support. (2025). Overcoming Steric Hindrance in Coupling Reactions.

    • Context: Protocols for hindered amino acids.[5]

  • Crisma, M., et al. (2004). Peptide synthesis of Ac5c-containing sequences. Biopolymers.

Sources

Application

Preparation of pharmaceutical intermediates using 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

An In-Depth Guide to the Synthesis and Application of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic Acid as a Pharmaceutical Intermediate Introduction: The Role of Constrained Dipeptides in Modern Drug Discovery In the la...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic Acid as a Pharmaceutical Intermediate

Introduction: The Role of Constrained Dipeptides in Modern Drug Discovery

In the landscape of pharmaceutical development, the quest for molecules with high target specificity, improved metabolic stability, and favorable pharmacokinetic profiles is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful class of therapeutics. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive shape. The incorporation of non-canonical amino acids, such as 1-aminocyclopentanecarboxylic acid (also known as cycloleucine), is a field-proven approach to achieve this rigidity.[1][2]

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid . This molecule, a dipeptide composed of 1-aminocyclopentanecarboxylic acid and glycine, serves as a versatile pharmaceutical intermediate. Its rigid cyclopentyl group provides a predictable structural scaffold, making it an invaluable building block for constructing more complex, conformationally defined drug candidates, from enzyme inhibitors to receptor modulators.[3][4] We will explore the underlying chemical principles, provide detailed, self-validating protocols, and discuss the strategic application of this intermediate in drug discovery workflows.

Part 1: Synthesis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

The synthesis of this dipeptide is most effectively achieved through a solution-phase peptide synthesis (LPPS) approach. While solid-phase synthesis is dominant for long peptides, LPPS offers distinct advantages for short sequences and multigram-scale production, including easier purification and direct process monitoring.[5][6] The overall strategy involves protecting the reactive functional groups of the constituent amino acids, coupling them to form the amide bond, and subsequently removing the protecting groups.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection A 1-Aminocyclopentanecarboxylic Acid ProtA Boc-NH-Cyclopentyl-COOH A->ProtA Boc₂O B Glycine ProtB H-Gly-OMe B->ProtB SOCl₂/MeOH Coupled Boc-NH-Cyclopentyl-CO-Gly-OMe ProtA->Coupled ProtB->Coupled EDC/HOBt Final 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid Coupled->Final 1. LiOH 2. TFA/DCM Coupling_Mechanism cluster_0 Activation cluster_1 Coupling R-COOH Boc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) R-COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide + Amine H-Gly-OMe Amine->Dipeptide Analysis_Workflow cluster_QC Quality Control & Characterization Crude Crude Product Purify Purification (Prep HPLC) Crude->Purify Pure Purified Intermediate (>95% Purity) Purify->Pure HPLC Analytical HPLC (Purity Check) Pure->HPLC MS Mass Spectrometry (Identity Check) Pure->MS NMR NMR Spectroscopy (Structure Check) Pure->NMR

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Ac5c-Gly Constrained Peptides

Status: Active Topic: Solubility Optimization for -disubstituted Peptides Author: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Root Cause Analysis The Challenge: Researchers working with 1...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Solubility Optimization for


-disubstituted Peptides
Author:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Root Cause Analysis

The Challenge: Researchers working with 1-aminocyclopentane-1-carboxylic acid (Ac5c) combined with Glycine often encounter severe solubility issues, manifesting as precipitation, gelation, or column clogging during HPLC.

The Science (Why this happens): Unlike standard hydrophobic peptides, Ac5c-Gly peptides face a dual barrier to solvation:

  • Steric Hydrophobicity: The cyclopentane ring at the

    
     position creates a significant hydrophobic surface area that resists hydration.
    
  • Conformational Locking: Ac5c is a strong inducer of

    
    -helical and 
    
    
    
    -turn structures due to the Thorpe-Ingold effect (gem-dialkyl effect). When alternating with Glycine (a flexible hinge), these peptides tend to fold into stable, amphipathic secondary structures that stack via intermolecular hydrogen bonding, leading to supramolecular assembly (gelation) rather than simple precipitation.

Troubleshooting Decision Matrix

Before proceeding with physical protocols, determine your peptide's solubility profile using the logic flow below.

SolubilityLogic Start START: Ac5c-Gly Peptide Insoluble in Water Calc_pI Step 1: Calculate pI (Isoelectric Point) Start->Calc_pI NetCharge Is Net Charge Neutral? Calc_pI->NetCharge Adjust_pH Adjust pH away from pI (>2 units) NetCharge->Adjust_pH No (Charged) Organic_Test Step 2: Organic Cosolvents (DMSO/DMF) NetCharge->Organic_Test Yes (Neutral) Soluble_pH Soluble? Adjust_pH->Soluble_pH Soluble_pH->Organic_Test No Success Proceed to Assay Soluble_pH->Success Yes Soluble_Org Soluble? Organic_Test->Soluble_Org Struct_Break Step 3: Structure Breakers (HFIP or Chaotropes) Soluble_Org->Struct_Break No (Gel/Precipitate) Soluble_Org->Success Yes

Figure 1: Decision matrix for solubilizing constrained Ac5c peptides. Note that simple pH adjustment often fails for Ac5c due to secondary structure dominance.

Technical Guides & Protocols

Guide A: The "Structure-Breaker" Protocol (For Gels/Aggregates)

Use Case: The peptide forms a viscous gel or cloudy suspension in water/PBS. This indicates hydrogen-bond network formation.

Mechanism: You must disrupt the


-helical H-bonds using a fluorinated alcohol or chaotropic agent before introducing the aqueous buffer.

Protocol:

  • Lyophilization: Ensure the peptide is completely dry.

  • Disruption: Dissolve the peptide in 100% Hexafluoroisopropanol (HFIP) .

    • Why: HFIP is a potent hydrogen bond donor that disrupts the intermolecular network stabilizing the Ac5c aggregates.

  • Evaporation (The Film Method):

    • Vortex until clear.[1]

    • Evaporate the HFIP under a stream of nitrogen gas.[1] This leaves a thin film of peptide on the tube walls, breaking the "memory" of the aggregate structure.

  • Reconstitution:

    • Add DMSO (dimethyl sulfoxide) dropwise to the film. Vortex vigorously.

    • Slowly add your aqueous buffer (e.g., PBS) to the DMSO solution.

    • Target: Final DMSO concentration should be <5% (or as tolerated by your assay).

Guide B: The HPLC Purification Workaround

Use Case: High back-pressure or peak broadening during purification of Ac5c-containing peptides.

Protocol:

  • Column Heating: Ac5c peptides aggregate on C18 columns at room temperature. Set the column oven to 50°C - 60°C .

    • Caution: Ensure your specific peptide sequence does not contain heat-labile residues (e.g., Asp-Gly prone to aspartimide formation, though Ac5c usually protects against backbone degradation).

  • Chaotropic Mobile Phase:

    • If heating fails, add 0.1% Lithium Chloride (LiCl) or Sodium Perchlorate to the mobile phase.

    • Note: These salts must be washed out thoroughly post-collection.

Comparative Solvent Data

Table 1: Solvent Efficacy for Ac5c-Gly Peptides

Solvent ClassSpecific SolventEfficacyMechanism of ActionRecommended Use
Aqueous Water / PBSLowHydration of ionic groupsOnly for short (<5 AA) or highly charged sequences.
Organic (Polar Aprotic) DMSO / DMFMediumSolvates hydrophobic cyclopentyl ringsFirst-line additive (up to 10% v/v).
Fluorinated Alcohol HFIP / TFEHigh Disrupts secondary structure (

-helix)
Use to create stock solutions; evaporate before assay.
Chaotrope 6M GdnHClHighDenatures H-bond networksUse only if biological assay permits or for purification.

Frequently Asked Questions (FAQs)

Q1: I used DMSO, but my Ac5c peptide still precipitated upon adding water. Why? A: This is "crash-out" precipitation. The hydrophobic Ac5c residues re-aggregated faster than the water could solvate them.

  • Fix: Use the "Pulse" technique . Dissolve in 100% DMSO. Add the water very slowly (dropwise) while sonicating the sample. This prevents high local concentrations of water that trigger immediate aggregation.

Q2: Can I use sonication? A: Yes, and you should. Ac5c peptides form supramolecular gels. Sonication (35-40 kHz) provides the mechanical energy required to shear these non-covalent networks.

  • Warning: Monitor temperature. Do not exceed 40°C during sonication to avoid degradation of susceptible side chains (e.g., Met oxidation).

Q3: How does the Ac5c residue affect the pI calculation? A: Ac5c is non-ionizable (neutral side chain). It does not affect the theoretical pI calculation. However, it does shift the effective pKa of the backbone amides due to electronic effects, making the backbone harder to solvate. Rely less on pI and more on breaking hydrophobic interactions.

Q4: Is Ac5c the same as Aib regarding solubility? A: No. While both are


-disubstituted, Ac5c (cyclopentane) is significantly more hydrophobic than Aib (dimethyl). Ac5c peptides are much harder to dissolve than Aib analogs and have a stronger tendency to form 

-turns in apolar environments.

Structural Mechanism Visualization

Understanding the "Lock" mechanism of Ac5c allows for better troubleshooting.

Ac5cMechanism Ac5c Ac5c Residue (Cyclopentane Ring) Steric Steric Constraint (Thorpe-Ingold) Ac5c->Steric Induces Helix 3-10 Helix / Gamma Turn Formation Steric->Helix Forces Backbone Stacking Hydrophobic Ring Stacking (Intermolecular) Helix->Stacking Exposes Hydrophobic Face Gel INSOLUBILITY / GELATION Stacking->Gel Aggregates

Figure 2: The pathway from chemical structure to macroscopic insolubility. The rigid ring forces a helical shape that promotes stacking.

References

  • Toniolo, C., et al. (2001). Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids. Organic & Biomolecular Chemistry .

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Resources .

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. Bachem Technical Support .

  • LifeTein. (n.d.). Challenges in Peptide Solubilization – Amyloids and Hydrophobic Peptides. LifeTein Support .

Sources

Optimization

Technical Support Center: Optimizing Reaction Times for Sterically Hindered Amino Acids

Introduction: Navigating the Challenge of Steric Hindrance In the field of peptide synthesis and drug development, the incorporation of sterically hindered amino acids (e.g., α,α-disubstituted, N-methylated, or β-branche...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Steric Hindrance

In the field of peptide synthesis and drug development, the incorporation of sterically hindered amino acids (e.g., α,α-disubstituted, N-methylated, or β-branched residues like Valine and Isoleucine) is a critical strategy for designing novel peptidomimetics with enhanced metabolic stability and conformational rigidity.[1] However, the bulky nature of these residues presents a significant synthetic challenge, physically obstructing the formation of the peptide bond and leading to slow or incomplete coupling reactions.[2][3][4]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize these demanding coupling reactions. Drawing on established protocols and the underlying principles of peptide chemistry, we offer field-proven insights in a direct question-and-answer format to help you overcome common experimental hurdles and achieve high-yield, high-purity synthesis of complex peptides.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific issues encountered during the coupling of sterically hindered amino acids. Each entry details the problem, its underlying causes, and a systematic approach to resolution.

Q1: My standard coupling protocol failed or resulted in very low yield for a hindered amino acid. What is the first thing I should change?

A1: The most common point of failure in coupling sterically hindered amino acids is an insufficiently reactive coupling reagent.[5] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy barrier imposed by steric bulk.[2][6]

Causality: Steric hindrance slows down the nucleophilic attack of the amine component on the activated carboxylic acid. To compensate, the carboxyl group must be converted into a highly reactive activated species.

Recommended Solution & Rationale: Your first and most impactful change should be to switch to a more powerful in-situ activating reagent. These reagents convert the carboxylic acid to a highly reactive ester, increasing the rate of acylation.[7]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective.[2] HATU is often considered the gold standard for difficult couplings because it forms a highly reactive 7-azabenzotriazolyl (OAt) ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[2] A key advantage of phosphonium salts is that they do not cause guanidinylation of the free N-terminal amine, a potential side reaction with excess uronium/aminium reagents.[8]

Workflow for Troubleshooting a Failed Coupling The following decision tree illustrates a systematic approach to optimizing a difficult coupling reaction.

TroubleshootingWorkflow Decision Workflow for Failed Hindered Couplings Start Start: Coupling Failed (Low Yield / Incomplete) CheckReagent Is the coupling reagent a carbodiimide (DCC, DIC)? Start->CheckReagent UpgradeReagent Action: Switch to a high-potency uronium (HATU) or phosphonium (PyBOP/PyAOP) reagent. CheckReagent->UpgradeReagent Yes CheckTimeTemp Are reaction time/temperature standard (e.g., 1-2h at RT)? CheckReagent->CheckTimeTemp No UpgradeReagent->CheckTimeTemp IncreaseTimeTemp Action 1: Increase reaction time (e.g., 4h to overnight). Action 2: Apply gentle heat (40-50°C) or use microwave synthesis. CheckTimeTemp->IncreaseTimeTemp Yes DoubleCouple Action: Perform a double coupling. CheckTimeTemp->DoubleCouple No IncreaseTimeTemp->DoubleCouple CheckSolvent Is the solvent DMF? DoubleCouple->CheckSolvent ChangeSolvent Action: Switch to NMP or a DMF/DCM/NMP mixture to improve solvation and reduce aggregation. CheckSolvent->ChangeSolvent Yes AcylFluoride For extremely hindered couplings (e.g., Aib-Aib), consider converting the amino acid to an acyl fluoride using TFFH. CheckSolvent->AcylFluoride No ChangeSolvent->AcylFluoride Success Success: Coupling Complete AcylFluoride->Success

Caption: A systematic workflow for troubleshooting failed couplings of sterically hindered amino acids.

Q2: I've switched to HATU, but the reaction is still sluggish. What are my next steps?

A2: Even with a powerful coupling reagent, steric hindrance can dramatically slow down reaction kinetics.[2] If a potent reagent alone is insufficient, the next variables to optimize are reaction time, temperature, and reagent concentration.

Recommended Solutions & Rationale:

  • Increase Reaction Time: A standard 1-2 hour coupling may be insufficient. Extend the reaction time significantly, for example, to 4 hours, 6 hours, or even overnight.[2] Monitor the reaction progress using a qualitative test like the Kaiser test to determine when the coupling is complete.[1][9]

  • Perform a Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and then add a fresh solution of the activated amino acid to the resin for a second coupling cycle.[2] This ensures that any remaining free amines are acylated, driving the reaction to completion.

  • Increase Temperature:

    • Conventional Heating: Applying gentle heat (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier.[2][8] However, this must be done with caution, as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[8][10][11]

    • Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective method for driving difficult couplings to completion.[2][12] Microwave energy provides rapid and uniform heating, dramatically shortening reaction times (often from hours to minutes) and improving purity.[3][12][13][14] For hindered amino acids like Aib, microwave-assisted synthesis can be the difference between failure and a high-purity product.[3][12]

Q3: My peptide sequence is prone to aggregation. How does this affect the coupling of hindered amino acids, and what can I do about it?

A3: Peptide aggregation, where peptide chains on the resin associate through hydrogen bonding, can cause the resin to collapse, preventing reagents from accessing the reactive sites.[8] This problem is exacerbated when coupling a sterically hindered residue, as both aggregation and steric bulk work together to block the reaction.

Causality: Inadequate solvation of the growing peptide-resin complex leads to inter-chain hydrogen bonding, effectively creating a physical barrier that complements the steric hindrance of the amino acid.

Recommended Solutions & Rationale:

  • Optimize Your Solvent: The choice of solvent is critical for maintaining resin swelling and solvating the peptide chains.

    • N-methylpyrrolidone (NMP): NMP is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help disrupt aggregation.[2][8][15]

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Use Chaotropic Salts: Adding chaotropic salts (e.g., LiCl) to the reaction mixture can help break up the secondary structures responsible for aggregation.

  • Incorporate "Magic Mixture": A combination of nonionic detergents and ethylene carbonate can be added to the solvent to disrupt hydrogen bonding.[8]

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is the best for α,α-disubstituted amino acids like Aib? A: For extremely hindered couplings like Aib-Aib, even HATU may be insufficient. In these cases, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[2][16] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[17] These are among the most reactive acylating species used in peptide synthesis and are particularly well-suited for overcoming severe steric hindrance.[17]

Q: Can I just increase the equivalents of my amino acid and coupling reagent? A: Yes, increasing the molar ratio of the activated amino acid can help drive the reaction forward. For challenging couplings, using 3 to 5 equivalents of the amino acid and coupling reagent relative to the resin loading is common practice.[1][10][18] However, be mindful that using a large excess of expensive or sensitive substrates can be costly and may lead to side reactions if not properly managed.[18]

Q: What is racemization and how can I minimize it when using forcing conditions? A: Racemization is the loss of chiral integrity at the α-carbon of the amino acid during activation and coupling, leading to the formation of D-epimers.[8][19] This is a significant concern when using elevated temperatures or extended reaction times.

Minimization Strategies:

  • Choice of Base: The base used during coupling plays a crucial role. Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base like sym-collidine may be recommended to reduce the rate of proton abstraction that leads to racemization.[17][19]

  • Use of Additives: Coupling reagents are almost always used with additives like HOBt or OxymaPure. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated intermediates.[7][8][19] OxymaPure-based reagents like COMU are often favored as they are safer than HOBt-based reagents and show excellent performance in suppressing racemization.[7][17][20]

Q: What are the key differences between uronium and phosphonium reagents? A: The primary difference lies in their activation mechanism and byproducts.

ReagentMechanism Activation by Uronium vs. Phosphonium Reagents cluster_0 Uronium (e.g., HATU) cluster_1 Phosphonium (e.g., PyBOP) Uronium R-COOH + HATU Base (DIPEA) U_Intermediate OAt-Ester (Highly Reactive) Tetramethylurea Uronium:f1->U_Intermediate:f0 Activation Amine R'-NH2 (Peptide-Resin) U_Intermediate:f0->Amine Coupling Phosphonium R-COOH + PyBOP Base (DIPEA) P_Intermediate OBt-Ester (Reactive) Triphenylphosphine oxide Phosphonium:f1->P_Intermediate:f0 Activation P_Intermediate:f0->Amine Coupling Peptide Peptide Bond (R-CO-NH-R') Amine->Peptide

Caption: Generalized activation pathways for Uronium and Phosphonium coupling reagents.

Data & Visualization Center

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Generated Active EsterReactivityRecommended Use CaseKey Considerations
Carbodiimide DCC, DICO-acylisoureaLow-ModerateStandard, non-hindered couplings.Often insufficient for hindered residues.[2][6]
Phosphonium PyBOP, PyAOPOBt / OAt esterHighRoutine and difficult couplings.No guanidinylation side reaction.
Aminium/Uronium HBTU, HCTUOBt / O-6-ClBt esterHighRoutine and difficult couplings.[2]HCTU is more reactive than HBTU.[2]
Aminium/Uronium HATUOAt esterVery HighGold standard for difficult/hindered couplings.[7][9][17]More expensive but highly efficient.[7]
Oxyma-based COMU, PyOximOxyma esterVery HighExcellent for hindered couplings and racemization suppression.[17]Safer alternative to explosive benzotriazole-based reagents.[7][17]
Fluorinating TFFHAcyl FluorideExtremely HighExtremely hindered couplings (e.g., Aib-Aib).[17]Generates highly reactive species in situ.[2][17]

Optimized Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is designed for situations where a single coupling may be incomplete.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).[21]

  • Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2] Allow the pre-activation to proceed for 1-5 minutes. The solution will typically change color.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[2]

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to prepare for the next deprotection cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as coupling two α,α-disubstituted amino acids.[2][16]

  • Resin Preparation: Perform standard Fmoc deprotection on the resin-bound peptide and wash thoroughly with DMF and then anhydrous DCM.

  • Acyl Fluoride Formation: In a separate, dry glass vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents) in anhydrous DCM. Add a fluorinating agent such as TFFH (3 equivalents) and a suitable base like DIPEA (6 equivalents). Stir for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.

  • Wash: Drain the reaction vessel and wash the resin with DCM (3x) and DMF (3x) to prepare for the subsequent synthesis step.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved February 25, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (2018, January 31). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved February 25, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 25, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved February 25, 2026, from [Link]

  • Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. (n.d.). Peptides International. Retrieved February 25, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed. Retrieved February 25, 2026, from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 25, 2026, from [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synpeptide. Retrieved February 25, 2026, from [Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008, August 27). American Chemical Society. Retrieved February 25, 2026, from [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved February 25, 2026, from [Link]

  • Side Reactions in Peptide Synthesis. (2025, June 14). Filo. Retrieved February 25, 2026, from [Link]

  • Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. (2007, October 5). American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved February 25, 2026, from [Link]

  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023, November 27). University of Florida. Retrieved February 25, 2026, from [Link]

  • SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). SlideShare. Retrieved February 25, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit. Retrieved February 25, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008, August 27). American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Retrieved February 25, 2026, from [Link]

  • Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. (n.d.). National Institutes of Health. Retrieved February 25, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting

Resolving mass spectrometry fragmentation issues for Ac5c-Gly

The following technical guide is structured as a specialized support center resource for researchers analyzing the dipeptide Ac5c-Gly (1-aminocyclopentane-1-carboxylic acid conjugated with Glycine). It addresses the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers analyzing the dipeptide Ac5c-Gly (1-aminocyclopentane-1-carboxylic acid conjugated with Glycine). It addresses the unique mass spectrometry (MS) challenges posed by constrained, quaternary amino acids.

Topic: Troubleshooting Fragmentation, Ionization, and Spectral Interpretation for Ac5c-Gly Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20

Executive Summary

The analysis of Ac5c-Gly presents a distinct set of challenges compared to standard linear peptides. Ac5c (also known as cycloleucine or 1-aminocyclopentane-1-carboxylic acid) is a


-disubstituted amino acid. Its quaternary alpha-carbon introduces significant steric constraints (the Thorpe-Ingold effect) that alter gas-phase proton mobility and fragmentation kinetics.

This guide addresses three critical failure points:

  • Isobaric Confusion: Distinguishing Ac5c from Leucine/Isoleucine.

  • Fragmentation Suppression: The "Silent Spectrum" phenomenon where precursor ions do not fragment efficiently.

  • Spectral Assignment: Interpreting the unique neutral losses associated with the cyclopentane ring.

Module 1: Pre-Acquisition & Ionization Physics

Q: Why is the signal intensity for Ac5c-Gly lower than expected compared to linear analogs like Leu-Gly?

A: This is often a result of Gas-Phase Basicity (GPB) suppression and Solvation Energy differences.

  • Steric Shielding of the N-Terminus: In linear peptides, the N-terminal amine is highly accessible for protonation. In Ac5c, the bulky cyclopentane ring sterically hinders the amine, potentially reducing the protonation efficiency during Electrospray Ionization (ESI).

  • Hydrophobicity: Ac5c is highly hydrophobic. If your LC gradient is optimized for polar dipeptides, Ac5c-Gly may co-elute with organic wash phases or suppressors.

Troubleshooting Protocol:

  • Mobile Phase: Ensure your aqueous phase contains at least 0.1% Formic Acid (FA) to force protonation. Avoid neutral pH buffers.

  • Source Temperature: Increase ESI source temperature by 10-15% relative to standard peptide settings. The rigid ring structure requires more thermal energy for efficient desolvation.

Q: I see a mass at m/z 187.1. Is this Ac5c-Gly?

A: Likely, but you must verify against the calculated monoisotopic mass.

CompoundFormulaMonoisotopic Mass (M)Protonated (M+H)+
Ac5c-Gly

186.1004 187.1077
Leu-Gly

188.1161189.1234
Ile-Gly

188.1161189.1234

Critical Note: Ac5c is NOT isobaric with Leucine/Isoleucine. It contains one degree of unsaturation (the ring), resulting in a mass difference of exactly 2.0157 Da (2 Hydrogen atoms).

  • If you see m/z ~189, you have Leu/Ile-Gly.

  • If you see m/z ~187, you have Ac5c-Gly.

Module 2: Fragmentation Mechanics (The Core Issue)

Q: Why does my MS/MS spectrum show the precursor but almost no fragment ions (b/y series)?

A: You are encountering the "Stable Ring" Effect and the Small Molecule Energy Sink .

The Mechanism: In standard peptides, fragmentation is driven by the "mobile proton" moving to the amide nitrogen, weakening the bond.

  • Thorpe-Ingold Effect: The gem-disubstitution (the ring) on the Ac5c alpha-carbon forces the backbone into a rigid conformation. This stabilizes the resulting

    
    -ion (if Ac5c is N-terminal) so significantly that the energy required to break the bond is higher than usual.
    
  • Degrees of Freedom: As a small dipeptide, Ac5c-Gly has few vibrational degrees of freedom. When you apply Collision Induced Dissociation (CID) energy, the molecule often ejects the proton or undergoes non-sequence-specific neutral losses (like

    
     or 
    
    
    
    ) rather than cleaving the amide bond.

The Solution: Energy Ramping & Wideband Activation

  • Step 1: Increase Normalized Collision Energy (NCE). Ac5c-Gly often requires 35-40% NCE, whereas standard peptides fragment at 25-30%.

  • Step 2: Use Wideband Activation (if using Ion Trap). The primary fragment might be

    
    . Wideband activation applies excitation energy to this water-loss peak to force it to fragment further into sequence ions.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competition between standard amide cleavage and the ring-stabilized pathways.

Ac5c_Fragmentation Fig 1: Competitive Fragmentation Pathways for Ac5c-Gly Precursor [Ac5c-Gly + H]+ m/z 187.1 Transition Proton Mobilization (Sterically Hindered) Precursor->Transition CID Energy b_ion b1 Ion (Ac5c) Oxazolone Structure (Highly Stable) Transition->b_ion Amide Cleavage (Dominant Path) y_ion y1 Ion (Gly) m/z 76.04 Transition->y_ion Amide Cleavage (Minor Path) NeutralLoss Neutral Loss [M+H - H2O]+ m/z 169.1 Transition->NeutralLoss Low Energy Pathway Immonium Ac5c Immonium Ion m/z 84.08 (Diagnostic) b_ion->Immonium - CO (28 Da) High Energy

Caption: The quaternary alpha-carbon of Ac5c stabilizes the b1-ion, often suppressing the y1-ion signal. High energy is required to generate the diagnostic immonium ion.

Module 3: Advanced Spectral Interpretation

Q: How do I definitively confirm the presence of the Ac5c residue if the mass accuracy is questionable?

A: Look for the Diagnostic Immonium Ion .

While the precursor mass distinguishes Ac5c from Leu/Ile (187 vs 189), the immonium ion provides structural validation of the cyclopentane ring.

  • Leucine/Isoleucine Immonium:

    
    
    
  • Ac5c Immonium:

    
    
    

Derivation of Ac5c Immonium Mass:




Protocol for Diagnostic Scan:

  • Perform MS3 or Pseudo-MS3 (Source-CID followed by MS/MS).

  • Isolate the

    
     ion (if Ac5c is N-term) or the precursor.
    
  • Apply high collision energy.[1]

  • Extract ion chromatogram (XIC) for m/z 84.08 . Presence of this peak confirms the cyclopentane ring structure.

Module 4: Troubleshooting Workflow

Use this logic gate to resolve "No Data" or "Bad Data" situations.

Troubleshooting_Logic Fig 2: Ac5c-Gly Troubleshooting Logic Gate Start Issue: Poor MS/MS Spectrum CheckMass Is Precursor m/z ~187.1? Start->CheckMass MassNo No (m/z ~189) CheckMass->MassNo Diff > 0.5 Da MassYes Yes CheckMass->MassYes Identify Sample is Leu/Ile-Gly Not Ac5c MassNo->Identify CheckFrag Are fragments visible? MassYes->CheckFrag FragNo No (Only Precursor) CheckFrag->FragNo FragYes Yes, but weird CheckFrag->FragYes Action1 Action: Increase NCE by 10% OR Use Wideband Activation FragNo->Action1 CheckImmonium Check Immonium Ion FragYes->CheckImmonium Action1->CheckFrag Res86 m/z 86 CheckImmonium->Res86 Res84 m/z 84 CheckImmonium->Res84 ResultBad Contamination (Leu/Ile present) Res86->ResultBad ResultGood Confirmed Ac5c-Gly Res84->ResultGood

Caption: Step-by-step logic to differentiate Ac5c from isobaric contaminants and resolve low fragmentation efficiency.

References

  • Matrix Fine Chemicals. (n.d.). 1-Aminocyclopentane-1-carboxylic acid (Ac5c) Structure and Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6918961, 1-Azaniumylcyclopentane-1-carboxylate. Retrieved from

  • Xiao, Y., Vecchi, M. M., & Wen, D. (2016).[1] Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(21), 10757–10766.[1] Retrieved from

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • Creative Biolabs. (2025). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. Retrieved from

Sources

Optimization

Enhancing purity of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid scale-up

The following technical guide addresses the scale-up and purity enhancement of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (commonly referred to as Cycloleucyl-Glycine or Acpc-Gly ). This guide is structured as a T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up and purity enhancement of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (commonly referred to as Cycloleucyl-Glycine or Acpc-Gly ).

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and scale-up engineers.

Executive Summary: The Steric Challenge

Scaling up 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid presents a unique dichotomy: the molecule is achiral (eliminating enantiomeric purity concerns), yet it is chemically stubborn. The 1-aminocyclopentanecarboxylic acid (Acpc) moiety is


-disubstituted , creating significant steric hindrance at the coupling site.

The Primary Failure Mode: The most common impurity profile in scale-up is not linear byproducts, but Diketopiperazine (DKP) derivatives. The conformational constraint of the cyclopentane ring forces the N-terminal amine and the C-terminal carbonyl into close proximity, accelerating cyclization during deprotection steps.

Part 1: Process Optimization & Workflow

Critical Control Points (CCPs)
1. Coupling Strategy: Overcoming Steric Hindrance
  • The Problem: Standard carbodiimide couplings (EDC/NHS) are often too slow for Acpc, leading to incomplete conversion and difficult purification.

  • The Solution: Use Mixed Anhydride or Uronium/Phosphonium activation.

    • Recommendation: For cost-effective scale-up, the Mixed Anhydride method (IBCF/NMM) is preferred over expensive HATU, provided temperature is strictly controlled (-15°C).

    • Alternative:Acid Chloride activation (using SOCl2 to generate Acpc-Cl) is highly effective for this specific sterically hindered amino acid, provided the N-terminus is protected (e.g., Cbz-Acpc-Cl).

2. The "DKP Trap" (Diketopiperazine Mitigation)
  • Mechanism: If you synthesize the ester intermediate H-Acpc-Gly-OR (where R=Me/Et), the free amine will attack the ester carbonyl almost instantly under neutral/basic conditions, forming the cyclic DKP impurity.

  • Protocol Adjustment:

    • Route A (Safe): Saponify the ester before removing the N-terminal protecting group.

      • PG-Acpc-Gly-OR → PG-Acpc-Gly-OH → H-Acpc-Gly-OH

    • Route B (Acidic): If using acid-labile protection (e.g., Boc/tBu), perform global deprotection in concentrated TFA/HCl. The high proton concentration keeps the N-terminus protonated (

      
      ), preventing nucleophilic attack on the carboxyl group.
      
Visual Workflow: Impurity Control

G Start Start: Protected Acpc (Z-Acpc-OH or Boc-Acpc-OH) Activation Activation Step (Mixed Anhydride or Acid Chloride) Start->Activation Coupling Coupling with Gly-OR (H-Gly-OEt / H-Gly-OtBu) Activation->Coupling + Glycine Ester Intermediate Intermediate: PG-Acpc-Gly-OR Coupling->Intermediate Split Deprotection Strategy Intermediate->Split RiskPath Risk Path: N-deprotection first Split->RiskPath Neutral pH SafePath Safe Path: Saponification first OR Global Acid Deprotection Split->SafePath High [H+] or OH- DKP IMPURITY: Diketopiperazine (Cyclic) RiskPath->DKP Cyclization FinalProduct Target: H-Acpc-Gly-OH SafePath->FinalProduct

Figure 1: Strategic decision tree highlighting the "DKP Trap" during deprotection. Avoiding the neutral free-amine ester intermediate is critical.

Part 2: Troubleshooting Guide

Category A: Low Purity & Impurities

Q1: I see a persistent impurity at RRT 1.1 that is not removed by recrystallization. What is it?

  • Diagnosis: This is likely the Diketopiperazine (DKP) derivative (Cyclo-Acpc-Gly). It is non-polar, neutral, and crystallizes easily, often co-precipitating with your product.

  • Fix:

    • pH Swing: Dissolve crude product in dilute NaOH (pH 10-11). The linear peptide (zwitterion) dissolves; the DKP (neutral amide) remains insoluble or poorly soluble. Filter off the solids.[1]

    • Reprecipitation: Slowly acidify the filtrate to pH 5-6 (isoelectric point) to precipitate the pure linear peptide.

Q2: My coupling efficiency is low (<70%) even with excess Glycine.

  • Diagnosis: Steric hindrance at the Acpc alpha-carbon is preventing the active ester from forming or reacting.

  • Fix:

    • Switch to Acid Fluoride or Acid Chloride activation.

    • Use HOAt instead of HOBt if using carbodiimides; the nitrogen in the pyridine ring of HOAt assists in pre-organization, accelerating the coupling of hindered amino acids.

    • Solvent: Ensure using a polar aprotic solvent like DMF or NMP; DCM may not solvate the hindered intermediate sufficiently.

Category B: Physical Properties & Isolation[2]

Q3: The product is oiling out instead of crystallizing.

  • Diagnosis: Presence of residual solvent (DMF) or salt impurities (TFA/HCl salts) disrupting the lattice.

  • Fix:

    • Desalting: If the product is a salt, neutralize to the zwitterionic form (free acid/base). Zwitterions have much higher lattice energy and crystallize better.

    • Anti-solvent: Dissolve in minimum water/methanol, then add hot Isopropanol (IPA) or Acetone . Cool slowly.

Q4: The product is hygroscopic.

  • Diagnosis: You likely have the Hydrochloride salt form, which is often hygroscopic.

  • Fix: Isolate as the Zwitterion (Free Base/Acid) . Adjust pH to the isoelectric point (approx pH 5.5 - 6.0) during workup. The zwitterion is typically a stable, non-hygroscopic white powder.

Part 3: Experimental Protocol (Best Practice)

Objective: Synthesis of H-Acpc-Gly-OH (Scale: 100g basis) avoiding DKP formation.

Step 1: Activation & Coupling
  • Charge Z-Acpc-OH (1.0 eq) and THF (10 vol) into the reactor. Cool to -15°C.

  • Add N-Methylmorpholine (NMM, 1.1 eq).

  • Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise, maintaining T < -10°C. Stir for 30 mins to form mixed anhydride.

  • Add H-Gly-OEt·HCl (1.1 eq) mixed with NMM (1.1 eq) in DMF/THF.

  • Monitor by HPLC until Z-Acpc-OH < 1.0%.

Step 2: Saponification (The Safety Lock)

Crucial: Do not isolate the ester. Hydrolyze immediately to prevent DKP.

  • Add NaOH (2M, 3.0 eq) directly to the reaction mixture.

  • Warm to 20°C and stir until ester is consumed.

  • Wash: Extract aqueous layer with EtOAc to remove non-polar impurities (unreacted Z-Acpc).

Step 3: Hydrogenolysis & Isolation
  • Acidify aqueous layer to pH 4.0.

  • Add Pd/C (5% loading) and hydrogenate (2-3 bar).

  • Filter catalyst.

  • Crystallization: Concentrate filtrate. Add Ethanol/Acetone to precipitate the Zwitterion.

  • Dry at 45°C under vacuum.

Part 4: Analytical Controls

ParameterMethodSpecificationRationale
Purity HPLC (C18, Phosphate buffer pH 2.5)> 98.5%Low pH suppresses ionization of carboxyl groups for better retention.
DKP Impurity HPLC< 0.1%DKP is biologically inactive and indicates process instability.
Chloride Content Titration< 0.5%Confirms removal of HCl if isolating as zwitterion.
Residual Solvent GC-HS< LimitDMF/THF are difficult to remove without proper drying.

References

  • Prevention of Diketopiperazine Formation

    • Title: Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure.[2][3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link][1][4][5][6]

  • Synthesis of Hindered Amino Acids (Acpc)

    • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid.
    • Source: N
    • URL:[Link]

  • DKP Mechanism in Dipeptides

    • Title: Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[7]

    • Source: PubMed.
    • URL:[Link]

  • General Peptide Scale-Up Strategies

    • Title: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.[8]

    • Source: BenchChem Technical Support.[3]

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid

Title: Comparative NMR Spectral Analysis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid: A Guide for Peptidomimetic Design Executive Summary This guide provides a technical analysis of 2-[(1-Aminocyclopentanecarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative NMR Spectral Analysis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid: A Guide for Peptidomimetic Design

Executive Summary

This guide provides a technical analysis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (referred to herein as H-Ac5c-Gly-OH ), a conformationally constrained dipeptide building block. Unlike standard linear peptides, this molecule incorporates a cycloleucine (Ac5c) residue, which imposes severe steric restrictions on the backbone torsion angles (


) via the Thorpe-Ingold effect.

This document compares the NMR spectral performance of H-Ac5c-Gly-OH against standard linear analogs (e.g., H-Leu-Gly-OH ) and other


-dialkylated analogs (e.g., Aib-Gly ). It details experimental protocols for validating conformational stability and intramolecular hydrogen bonding in solution.

Comparative Analysis: Constrained vs. Flexible Systems

In drug development, the transition from a flexible linear peptide to a constrained analog is critical for improving bioavailability and receptor selectivity. NMR is the primary tool to quantify this transition.

Table 1: Spectral & Structural Performance Comparison
FeatureH-Ac5c-Gly-OH (Target)H-Leu-Gly-OH (Linear Control)H-Aib-Gly-OH (Alternative)
Conformational Bias High (

-helix /

-turn promoter)
Low (Random Coil / Extended)High (

-helix promoter)
NMR Amide Dispersion High: Distinct environments due to rigidity.Low: Averaged signals due to rapid interconversion.High: Similar to Ac5c.
Side Chain Signals Complex Multiplets: Ac5c ring protons (

) show diastereotopicity in chiral environments.
Distinct Doublets/Multiplets: Standard isopropyl patterns.Singlets: Gem-dimethyl groups appear as sharp singlets.
Hydrophobicity (LogP) Moderate (Cyclic aliphatic ring).Moderate to High.Low to Moderate.
Proteolytic Stability Excellent: Steric bulk protects the N-terminal amide bond.Poor: Rapidly degraded by aminopeptidases.Excellent: Similar steric protection.
Why Ac5c? (The Causality)

While Aib (aminoisobutyric acid) is the standard for inducing helical structures, Ac5c offers a larger hydrophobic surface area and distinct ring geometry. In NMR, this manifests as a "spectral fingerprint" where the ring protons (1.5–2.5 ppm) serve as sensitive probes for the local magnetic environment, often splitting into complex multiplets when the peptide adopts a stable secondary structure, unlike the simple singlets of Aib.

Detailed NMR Spectral Characterization

1H NMR Signature

The proton spectrum of H-Ac5c-Gly-OH in DMSO-d6 is characterized by three distinct regions.

  • Amide Region (7.5 – 9.0 ppm):

    • Ac5c-NH: Typically broad if terminal; sharpens upon acetylation.

    • Gly-NH: Appears as a triplet (

      
       Hz) due to coupling with the Gly-
      
      
      
      protons. Critical Note: If the Ac5c induces a turn, this NH may show a reduced temperature coefficient (see Protocol 4.1).
  • Alpha-Proton Region (3.5 – 4.0 ppm):

    • Gly-

      
      :  Appears as a doublet (integrating to 2H). In chiral environments (if extended with chiral amino acids), these may become diastereotopic (AB system).
      
  • Aliphatic Ring Region (1.5 – 2.3 ppm):

    • Ac5c

      
       protons:  Unlike the free amino acid which might show averaging, in a structured peptide, the lack of rotation renders the "top" and "bottom" face of the ring non-equivalent. This results in complex multiplets rather than a simple broad peak.
      
13C NMR Signature
  • Quaternary Carbon (

    
     of Ac5c):  The diagnostic peak appears around 60–66 ppm . This typically shifts downfield compared to linear analogs due to the tetrasubstitution.
    
  • Carbonyls: Two distinct peaks for the amide and acid carbonyls (170–176 ppm).

Experimental Protocols

Protocol 4.1: Temperature Coefficient Analysis (Self-Validating)

This experiment determines if the Gly-NH is involved in an intramolecular Hydrogen bond (indicating a folded state).

Principle: Solvent-exposed protons shift significantly with temperature (breaking solvent H-bonds). Intramolecularly H-bonded protons are "shielded" and shift minimally.

Workflow:

  • Sample Prep: Dissolve 5–10 mg of H-Ac5c-Gly-OH in 600

    
    L of DMSO-d6 . (Do not use CDCl3 as it promotes aggregation which confounds results).
    
  • Acquisition: Acquire 1H NMR spectra at 298 K, 303 K, 308 K, 313 K, 318 K, and 323 K.

  • Processing: Reference all spectra to the residual DMSO pentet (2.50 ppm).

  • Analysis: Plot Chemical Shift (

    
    , ppb) vs. Temperature (K). Calculate the slope (
    
    
    
    ).

Interpretation Criteria:

  • 
     ppb/K:  Solvent Exposed (Flexible/Random Coil).
    
  • 
     ppb/K:  Intramolecular H-Bond (Folded/Turn Conformation).
    
Protocol 4.2: 2D NOESY for Conformational Constraints

To distinguish between a linear and a bent conformation:

  • Mixing Time: Set

    
     to 200–400 ms.
    
  • Key Correlations: Look for NOE cross-peaks between the Ac5c NH and the Gly NH .

    • Strong

      
       NOE: Indicates a folded/helical conformation (
      
      
      
      - or
      
      
      -helix).[1]
    • Weak/Absent

      
      : Indicates an extended chain.
      

Visualization of Structural Logic

Diagram 1: NMR Analysis Workflow for Peptidomimetics

This workflow illustrates the logical progression from sample preparation to structural elucidation.

NMR_Workflow Sample Sample: H-Ac5c-Gly-OH Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Exp_1D 1D 1H NMR (Chemical Shift Mapping) Solvent->Exp_1D Dissolution Exp_VarT Variable Temp (VT) Experiments Exp_1D->Exp_VarT Target NH Signals Exp_2D 2D NOESY/ROESY (Spatial Connectivity) Exp_1D->Exp_2D Assign Spin Systems Analysis Conformational Model Exp_VarT->Analysis H-Bonding (ppb/K) Exp_2D->Analysis NOE Constraints

Caption: Logical workflow for elucidating the conformational preference of Ac5c-containing dipeptides.

Diagram 2: Conformational Equilibrium

Visualizing the equilibrium shifted by the Ac5c residue.

Equilibrium Linear Extended Conformation (Solvent Exposed) Folded Folded Conformation (Beta-Turn / 3-10 Helix) Linear->Folded Equilibrium (K_eq) Ac5c Ac5c Steric Effect (Thorpe-Ingold) Ac5c->Linear Destabilizes Ac5c->Folded Promotes

Caption: The Ac5c residue shifts the equilibrium toward the folded state via the Thorpe-Ingold effect.

References

  • Toniolo, C., et al. (2001).

    
    -disubstituted amino acid 1-aminocyclopentane-1-carboxylic acid. Journal of Peptide Science . 
    
  • Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology .

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry .

  • Silverstein, R. M., et al. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley .[2] (Standard Reference for NMR Solvents and Shifts).

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR .

Sources

Comparative

Comparative Metabolic Stability Guide: Ac5c-Gly vs. Natural Gly-Gly Peptides

Executive Summary In peptide therapeutics, the Glycine-Glycine (Gly-Gly) linkage represents a metabolic liability. Its high conformational flexibility exposes the peptide backbone to rapid hydrolysis by serum proteases (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide therapeutics, the Glycine-Glycine (Gly-Gly) linkage represents a metabolic liability. Its high conformational flexibility exposes the peptide backbone to rapid hydrolysis by serum proteases (e.g., dipeptidyl peptidases, serum carboxy-peptidases).

1-Aminocyclopentanecarboxylic acid (Ac5c) serves as a critical bioisostere. By replacing the


-hydrogen of glycine with a cyclopentane ring, Ac5c creates a 

-disubstituted scaffold. This modification introduces severe conformational constraints and steric bulk, effectively "shielding" the amide bond from enzymatic attack without altering the fundamental charge or polarity of the backbone.

Key Finding: Substitution of Gly with Ac5c in protease-susceptible positions typically extends plasma half-life (


) from minutes (<15 min)  to hours (>24 h) , transforming a transient hit into a viable lead candidate.

Structural Basis of Stability

The metabolic superiority of Ac5c over Gly stems from two mechanistic pillars: Conformational Locking and Steric Occlusion .

The Thorpe-Ingold Effect (Conformational Locking)
  • Gly-Gly: Glycine is achiral and lacks a side chain, allowing rotation around

    
     and 
    
    
    
    torsion angles (
    
    
    ,
    
    
    ). This flexibility allows the peptide to easily adopt the extended conformation required for the active site of many proteases.
  • Ac5c-Gly: The cyclopentane ring at the

    
     position restricts the 
    
    
    
    and
    
    
    angles to narrow regions (typically
    
    
    ,
    
    
    ), forcing the peptide into a
    
    
    -helical or
    
    
    -turn conformation. This "folded" state is energetically unfavorable for protease binding.
Steric Occlusion (The "Umbrella" Effect)

Proteases like Chymotrypsin and Trypsin require access to the scissile bond. The bulky cyclopentyl group of Ac5c projects outward, physically blocking the catalytic triad of the protease from approaching the carbonyl carbon of the peptide bond.

Mechanistic Visualization

The following diagram illustrates the steric defense mechanism of Ac5c compared to Gly.

G cluster_0 Scenario A: Natural Gly-Gly Linkage cluster_1 Scenario B: Ac5c-Gly Linkage Gly Gly-Gly Backbone (High Flexibility) Protease Serum Protease (Active Site) Gly->Protease Accessible Cleavage Rapid Hydrolysis (t1/2 < 15 min) Protease->Cleavage Catalysis Ac5c Ac5c-Gly Backbone (Steric Bulk + 3-10 Helix) Block Steric Shield (Cyclopentane Ring) Ac5c->Block Restricts Access Outcome Metabolic Stability (t1/2 > 24 h) Block->Outcome Protects Bond

Figure 1: Mechanistic comparison of protease accessibility between flexible Gly-Gly and sterically hindered Ac5c-Gly motifs.

Comparative Performance Data

The following data summarizes the stability profile of Ac5c-modified peptides versus their natural Gly-containing counterparts in human plasma.

Table 1: Comparative Metabolic Stability Metrics

ParameterNatural Gly-Gly PeptideAc5c-Modified PeptideImprovement Factor
Plasma Half-life (

)
10 – 20 minutes> 24 hours~100x
Proteolytic Susceptibility High (Trypsin, Chymotrypsin, DPP-IV)ResistantHigh
Conformation Random Coil / ExtendedHelical / Turn (

,

-turn)
N/A
Main Degradation Pathway N-terminal exopeptidase cleavageNegligible enzymatic cleavageN/A

Note: Data reflects general class behavior of


-disubstituted amino acids (like Ac5c and Aib) compared to Glycine. Specific values depend on the full peptide sequence.

Experimental Protocol: In Vitro Plasma Stability Assay

To validate the stability enhancement of Ac5c in your specific lead series, use this self-validating LC-MS/MS workflow. This protocol minimizes false positives caused by protein binding or matrix effects.

Materials
  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Test Compounds: Gly-containing peptide (Control) and Ac5c-analog (Test), 10 mM DMSO stock.

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).

  • Quenching Solution: 100% Acetonitrile + 0.1% Formic Acid.

Workflow Diagram

Workflow Start Start: 1 µM Peptide in Human Plasma Incubate Incubation 37°C, Water Bath Start->Incubate Sample Sampling Points 0, 15, 30, 60, 120, 240, 1440 min Incubate->Sample Time Course Quench Protein Precipitation (Add ACN + IS) Sample->Quench Centrifuge Centrifugation 4000g, 15 min Quench->Centrifuge Analyze LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->Analyze

Figure 2: Step-by-step workflow for determining metabolic stability half-life (


).
Detailed Procedure
  • Preparation: Dilute 10 mM peptide stock to 1 µM final concentration in pre-warmed (37°C) human plasma.

    • Critical Step: Ensure DMSO content is <0.5% to avoid enzyme inhibition.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At defined time points (0, 15, 30, 60, 120, 240, 1440 min), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of Quenching Solution (containing Internal Standard) to the aliquot. Vortex for 30 seconds.

    • Why? High organic solvent precipitates plasma proteins and stops enzymatic activity instantly.

  • Processing: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transition for the parent peptide.

Calculation

Calculate the % remaining at each time point relative to T=0. Plot ln(% Remaining) vs Time.

  • Slope (

    
    ):  The degradation rate constant.
    
  • Half-life (

    
    ): 
    
    
    

References

  • Conformational Restriction of Peptides

    • Title: Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids...[1] A joint computational and experimental study.

    • Source: Organic & Biomolecular Chemistry, 2003.
    • URL:[Link]

  • Ac5c in Peptidomimetics

    • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
    • Source: Molecules (via PMC), 2023.
    • URL:[Link]

  • General Peptide Stability Protocols

    • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma.
    • Source: ACS Pharmacology & Transl
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Analysis of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid: Insights from X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structural analysis of the dipeptide 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (ACPC-Gly). While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of the dipeptide 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (ACPC-Gly). While a specific crystal structure for ACPC-Gly is not publicly available in the Cambridge Structural Database (CSD), this document will delve into the critical role of X-ray diffraction in elucidating the three-dimensional structure of such molecules.[1] By examining the crystallographic data of structurally related dipeptides, we can infer and understand the likely conformational landscape of ACPC-Gly, which is crucial for its application in drug design and development.

The Significance of Solid-State Conformation in Dipeptides

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. For dipeptides like ACPC-Gly, which incorporate a constrained cyclic amino acid (1-aminocyclopentanecarboxylic acid), the cyclopentyl ring significantly influences the backbone torsion angles and overall molecular shape. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation, providing precise information on bond lengths, bond angles, and intermolecular interactions.[2] This data is invaluable for understanding receptor binding, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.

Experimental Protocol for Single-Crystal X-ray Diffraction of a Dipeptide

Obtaining high-quality crystals is the prerequisite for a successful single-crystal X-ray diffraction experiment. The following is a generalized, yet detailed, protocol that serves as a robust starting point for the crystallization and structural determination of dipeptides such as ACPC-Gly.

Step 1: Crystallization
  • Material Purification: The dipeptide must be of high purity (>95%).

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the dipeptide and facilitate slow evaporation or cooling. Common solvents include water, ethanol, methanol, and acetone.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the dipeptide is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated drop of the dipeptide solution is equilibrated against a larger reservoir of a precipitant in a sealed chamber.

    • Cooling: A saturated solution of the dipeptide at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Selection: Suitable single crystals, typically between 0.1 and 0.2 millimeters in size, are selected under a microscope.[3]

Step 2: Data Collection
  • Crystal Mounting: A selected crystal is mounted on a goniometer head.

  • X-ray Source: Monochromatic X-rays are generated, typically from a copper or molybdenum source.

  • Diffraction Experiment: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2] Data is collected over a wide range of angles to ensure completeness.

Step 3: Structure Solution and Refinement
  • Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification High-Purity Dipeptide Screening Solvent Screening Purification->Screening Techniques Crystallization Techniques Screening->Techniques Selection Crystal Selection Techniques->Selection Mounting Crystal Mounting Selection->Mounting Xray X-ray Source Mounting->Xray Diffraction Diffraction Experiment Xray->Diffraction UnitCell Unit Cell Determination Diffraction->UnitCell Solution Structure Solution UnitCell->Solution Refinement Structure Refinement Solution->Refinement

Figure 1: A generalized workflow for the single-crystal X-ray diffraction of a dipeptide.

Comparative Analysis of Structurally Related Dipeptides

In the absence of specific X-ray diffraction data for ACPC-Gly, we can gain valuable insights by comparing the crystallographic data of dipeptides containing similar structural motifs. For this analysis, we will consider dipeptides with cyclic amino acids and those with flexible glycine residues.

DipeptideCSD RefcodeSpace GroupUnit Cell Dimensions (Å, °)Key Conformational Features
cyclo(L-Alanyl-L-Alanyl) Not specifiedP21a=7.83, b=9.83, c=5.19, β=109.1Diketopiperazine ring adopts a boat conformation.
L-Glycyl-L-Methionine Not specifiedP21a=6.25, b=5.49, c=14.57, β=91.15Extended backbone conformation.[4][5]
L-Methionyl-L-Glycine Not specifiedP212121a=5.25, b=11.41, c=16.54Kinked backbone structure.[4][5]
L-Histidyl-L-Aspartate monohydrate Not specifiedP21a=5.13, b=6.88, c=18.28, β=97.26Molecules aggregate into alternating double layers.[6]

Note: The CSD refcodes are not provided in the search results, but the table summarizes key parameters from the cited literature.

Insights from Comparative Analysis:
  • Influence of the Cyclic Residue: The presence of a cyclic amino acid, such as the cyclopentyl group in ACPC-Gly, is expected to significantly restrict the conformational freedom of the peptide backbone. This is in contrast to linear dipeptides like Gly-Met, which can adopt more extended or kinked conformations.[4][5]

  • Hydrogen Bonding: Dipeptides in the solid state are stabilized by extensive networks of hydrogen bonds.[4][5][7] For ACPC-Gly, it is anticipated that the amino and carboxyl groups will participate in head-to-tail hydrogen bonding, a common motif in dipeptide crystal structures.[7]

  • Conformational Isomers: It is not uncommon for peptides to exhibit different conformations in the same crystal (Z' > 1) or to crystallize as different polymorphs.[1] This highlights the conformational flexibility that can exist even in constrained molecules.

molecular_comparison cluster_analogs Structural Analogs with Known Crystal Structures cluster_properties Predicted Properties of ACPC-Gly ACPC_Gly ACPC-Gly (Target Molecule) Cyclic_Dipeptides Cyclic Dipeptides (e.g., cyclo(Ala-Ala)) ACPC_Gly->Cyclic_Dipeptides Inferred Ring Pucker Linear_Dipeptides Linear Dipeptides (e.g., Gly-Met, Met-Gly) ACPC_Gly->Linear_Dipeptides Backbone Torsion Comparison Constrained_Peptides Peptides with Cyclic Amino Acids ACPC_Gly->Constrained_Peptides Sidechain Orientation Conformation Restricted Backbone Conformation Cyclic_Dipeptides->Conformation H_Bonding Extensive Hydrogen Bonding Linear_Dipeptides->H_Bonding Polymorphism Potential for Polymorphism Constrained_Peptides->Polymorphism

Figure 2: Logical relationships in the comparative structural analysis of ACPC-Gly.

Conclusion

While the definitive crystal structure of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid remains to be determined, a wealth of information from related dipeptide structures allows for a robust, data-driven prediction of its likely solid-state conformation. The incorporation of the aminocyclopentanecarboxylic acid residue is expected to impose significant conformational constraints, leading to a more rigid structure compared to its linear counterparts. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers working with this and similar dipeptides. Future experimental determination of the ACPC-Gly crystal structure will be invaluable for validating these predictions and furthering our understanding of its structure-activity relationship.

References

  • Karle, I. L. (1981). X-Ray Analysis: Conformation of Peptides in the Crystalline State. In The Peptides (Vol. 4, pp. 1-54). Academic Press.
  • Görbitz, C. H. (2007). Structures of dipeptides: the head-to-tail story. Acta Crystallographica Section B: Structural Science, 63(4), 649-660.
  • Suresh, S., & Vijayan, M. (1983). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. A new form of L-histidine L-aspartate monohydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1577-1580.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Serchak, T. L., et al. (2018). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 140(40), 12974-12984.
  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Babu, S., et al. (2024). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine.
  • Solà, J., & Font-Bardia, M. (2007). X-ray single crystal and powder diffraction: possibilities and applications. Contributions to Science, 3(3), 363-372.

Sources

Comparative

Conformational Comparison of Ac5c and Aib Containing Dipeptides: A Technical Guide

Executive Summary This guide provides an in-depth conformational comparison between -aminoisobutyric acid (Aib) and 1-aminocyclopentanecarboxylic acid (Ac5c) within the context of dipeptides and short oligomers. Both res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth conformational comparison between


-aminoisobutyric acid (Aib)  and 1-aminocyclopentanecarboxylic acid (Ac5c)  within the context of dipeptides and short oligomers. Both residues are 

-disubstituted amino acids used extensively in peptidomimetics to restrict backbone flexibility and stabilize specific secondary structures.

Key Takeaway: While both residues strongly promote helical folding via the Thorpe-Ingold effect, Ac5c imposes stricter conformational constraints than Aib due to the steric requirements of the cyclopentane ring. Aib is the "gold standard" for inducing


-helices, but Ac5c generates even more rigid 

-helical turns with slightly narrower torsion angle distributions, making it a superior choice for locking specific bioactive conformations in drug design.

Molecular Geometry & Steric Constraints

The conformational behavior of these residues is dictated by the steric clash between the


 substituents and the peptide backbone.
Structural Comparison[1][2][3]
FeatureAib (

-aminoisobutyric acid)
Ac5c (1-aminocyclopentanecarboxylic acid)
Structure Acyclic, dimethyl-substitutedCyclic, cyclopentane ring
Constraint Mechanism Thorpe-Ingold Effect: Repulsion between methyl groups expands the

bond angle (

).
Ring Constraint + Thorpe-Ingold: The cyclopentane ring fixes the side chain geometry; ring puckering influences backbone torsion.

Angle (

)

(Expanded from

)

(Expanded to compensate for internal ring compression)
Side Chain Mobility Methyl groups can rotate (though restricted).Cyclopentane ring has limited puckering modes (envelope/twist).
The Thorpe-Ingold Effect

In standard amino acids, the


 angle is near tetrahedral (

). In Aib and Ac5c, the bulk of the two substituents forces this angle to open (

). This flattening of the

geometry sterically forbids extended conformations (

) and forces the backbone into folded, helical regions (

).

Conformational Landscape: Dipeptides and Turns

Dipeptides containing these residues (e.g., Ac-X-X-NHMe) typically adopt


-turn  structures.[1] The stability and type of turn differ subtly between Aib and Ac5c.
Torsion Angle Preferences ( )[1][4][5][6]

Experimental data from X-ray crystallography of homopeptides and dipeptides reveals the following preferences:

ConformationAib PreferenceAc5c Preference

-Helix / Type III Turn
Dominant.

.
Dominant & Rigid.

.

-Helix
Accessible in longer peptides (

residues).
Less favored than

due to ring steric clashes in the tighter

-helix packing.
Extended (

)
Rare / High Energy.Extremely Rare / Forbidden.
Flatness Can adopt planar

in rare cases with bulky side chains (e.g., diethyl), but Aib stays helical.
Ring constraints prevent flattening; strictly helical.
Critical Analysis: The "Rigidity" Factor
  • Aib: While Aib restricts conformational space, the methyl groups are spherically symmetrical and can rotate. This allows Aib peptides to "breathe" slightly, accommodating transitions between

    
    - and 
    
    
    
    -helical forms.
  • Ac5c: The cyclopentane ring is anisotropic. The specific "puckering" of the ring (which carbon is out of plane) is coupled to the backbone torsion angles. This coupling creates a deeper, narrower potential energy well, locking the backbone more strictly into the

    
     geometry (
    
    
    
    H-bond).

Experimental Protocols

To verify these conformational properties in your own drug candidates, follow these standardized protocols.

Solid Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Synthesizing Ac5c/Aib dipeptides is difficult due to the steric bulk protecting the amine nucleophile. Standard coupling conditions often fail.

Protocol:

  • Resin Selection: Use low-loading Rink Amide resin (

    
     mmol/g) to reduce inter-chain aggregation.
    
  • Coupling Reagents:

    • Standard: HBTU/HOBt (Often insufficient for Ac5c-Ac5c couplings).

    • Recommended: HATU / HOAt or PyAOP . These are more reactive uronium/phosphonium salts.

  • Procedure:

    • Swelling: DMF, 30 min.

    • Deprotection: 20% Piperidine in DMF (

      
       min). Note: Aib/Ac5c amines are poor nucleophiles but deprotect normally.
      
    • Coupling:

      • 4 eq. Fmoc-AA-OH (Ac5c or Aib)

      • 3.8 eq. HATU

      • 8 eq. DIPEA

      • Time:

        
         hours (Double coupling is mandatory for Aib-Aib or Aib-Ac5c linkages).
        
      • Tip: Microwave heating (

        
        C, 20W) significantly improves yield.
        
  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Conformational Analysis via CD Spectroscopy

Circular Dichroism (CD) is the primary rapid screening tool.

  • Sample Preparation: Dissolve peptide in TFE (Trifluoroethanol) to promote secondary structure, or Water/Methanol for physiological relevance. Concentration:

    
    .
    
  • Signatures:

    • 
      -Helix (Typical for Aib/Ac5c di/tri-peptides): 
      
      • Negative band at ~205 nm (

        
        ).
        
      • Weak/shoulder negative band at 222 nm .

      • Ratio

        
        .
        
    • 
      -Helix (Longer peptides only): 
      
      • Distinct double minima at 208 nm and 222 nm .

      • Ratio

        
        .
        
NMR Analysis for H-Bonding (Solvent Perturbation)

To confirm the presence of the intramolecular H-bond (the "turn"):

  • Solvent A: Dissolve in

    
     (non-polar). Measure NH chemical shift (
    
    
    
    ).
  • Solvent B: Titrate in DMSO-

    
     (strong H-bond acceptor). Measure NH shift (
    
    
    
    ).
  • Interpretation:

    • 
       ppm/unit:  The NH is solvent-shielded  (involved in an intramolecular H-bond, i.e., part of the turn).
      
    • High shift: The NH is exposed to solvent (no turn).

Visualizations

Decision Logic for Residue Selection

Use this logic to choose between Aib and Ac5c for your peptidomimetic design.

ResidueSelection Start Peptidomimetic Design Goal Constraint Need Backbone Constraint? Start->Constraint HelixType Target Structure? Constraint->HelixType Yes Flexibility Required Flexibility? HelixType->Flexibility Helical / Turn Aib Select Aib (Standard 3-10/Alpha promoter) HelixType->Aib Alpha-Helix (>8 residues) Ac5c Select Ac5c (Rigid 3-10 Lock) HelixType->Ac5c 3-10 Helix (Short oligomers) Flexibility->Aib Moderate (Allow breathing) Flexibility->Ac5c Strict (Lock conformation)

Caption: Decision matrix for selecting Aib vs. Ac5c based on structural requirements.

Experimental Workflow

Workflow Design 1. Sequence Design (Ac-X-X-NHMe) Synth 2. SPPS Synthesis (HATU/Microwave) Design->Synth Purify 3. HPLC Purification (>95% Purity) Synth->Purify Analysis 4. Structural Analysis Purify->Analysis CD CD Spectroscopy (Helicity Check) Analysis->CD NMR NMR Solvent Titration (H-Bond Verification) Analysis->NMR XRay X-Ray Crystallography (Torsion Angle Measurement) Analysis->XRay

Caption: Step-by-step workflow for synthesizing and characterizing constrained dipeptides.

References

  • Toniolo, C., et al. (1983).[2] Preferred conformations of constrained peptides from achiral

    
    -dialkylated glycyl residues. Biopolymers .[3][4] Link
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of

    
    -helical peptide molecules containing Aib residues. Biochemistry . Link
    
  • Tanaka, M., et al. (2001). Helical Structures of Cyclopentane-based

    
    -Disubstituted 
    
    
    
    -Amino Acid Homopeptides. Helvetica Chimica Acta . Link
  • Crisma, M., et al. (1999). Conformational characterization of the 1-aminocyclopentane-1-carboxylic acid residue in model peptides. Journal of Peptide Science . Link

  • Clayden, J., et al. (2009). The challenge of helical screw-sense preference in achiral peptides. Angewandte Chemie . Link

Sources

Validation

Validating Purity of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid: An LC-MS Technical Guide

Topic: Validating Purity of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid via LC-MS Content Type: Publish Comparison Guide Executive Summary For researchers working with 2-[(1-Aminocyclopentanecarbonyl)amino]acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid via LC-MS Content Type: Publish Comparison Guide

Executive Summary

For researchers working with 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid (Acpc-Gly), standard purity assessments often fail. This aliphatic dipeptide lacks the aromatic chromophores (tryptophan, tyrosine, phenylalanine) required for robust UV detection, rendering HPLC-UV analysis at 210 nm prone to baseline noise and non-specificity.[1]

This guide outlines a self-validating LC-MS methodology to replace traditional UV-based workflows. By leveraging mass spectrometry, we move from "relative purity" (area %) to "absolute identity," ensuring that synthesis byproducts like unreacted 1-aminocyclopentanecarboxylic acid (Acpc) and diketopiperazines are quantitated with high specificity.[1]

The Challenge: Why HPLC-UV Fails for Acpc-Gly

The molecule is a peptidomimetic building block comprising a cyclopentane ring constrained amino acid coupled to glycine.

  • Chemical Structure: Cyclopentane ring fused to a glycine moiety.

  • Chromophore Status: Null. The molecule contains only amide and carboxyl groups, which absorb weakly in the far UV range (<210 nm).

  • The Consequence: To see the peak, analysts must lower the UV wavelength to 205–210 nm. At this range, most organic solvents (acetonitrile), buffer salts, and even dissolved oxygen absorb light.[1] This results in a drifting baseline and, critically, the inability to distinguish the target peptide from aliphatic impurities (e.g., unreacted starting materials) that co-elute.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of detection methods for Acpc-Gly.

FeatureLC-MS (Recommended) HPLC-UV (210 nm) 1H-NMR
Specificity High. Distinguishes target (

187) from impurities based on mass-to-charge ratio.
Low. All aliphatic compounds absorb at 210 nm.High. Excellent for structural confirmation.
Sensitivity (LOD) Trace (ng/mL). Capable of detecting 0.05% impurity levels.Poor (µg/mL). Signal-to-noise ratio is low due to solvent background.Moderate. typically >1% impurity required for detection.
Impurity ID Definitive. MS/MS fragmentation identifies specific byproducts.Blind. Cannot identify co-eluting peaks.Complex. Overlapping aliphatic signals make trace quantification difficult.
Throughput Fast. <10 min run times with UPLC.Slow. Requires long gradients to separate background noise.Slow. Requires offline sample prep and long acquisition.

Experimental Protocol: The Self-Validating LC-MS System

To validate the purity of Acpc-Gly, we utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with ESI-MS. HILIC is selected because Acpc-Gly is small and polar; it often elutes in the void volume of standard C18 columns, leading to ion suppression and poor quantification.

A. Method Parameters[2][3][4][5][6][7][8][9][10][11]
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: HILIC Amide or Zwitterionic phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Rationale: Retains polar dipeptides via hydrogen bonding and electrostatic interactions, separating them from salts and non-polar synthesis debris.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 8 minutes. (HILIC runs "backward" compared to C18).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (+).

B. Mass Spectrometry Settings (The "Eye")
  • Target Ion (M+H)+:

    
     (Calculated based on MW 186.21).
    
  • Key Impurities to Monitor:

    • Unreacted Acpc (Starting Material):

      
      
      
    • Unreacted Glycine:

      
      
      
    • Diketopiperazine (Cyclized Byproduct):

      
       (Water loss from linear dipeptide).
      
C. The Self-Validating Logic

A valid method must prove it isn't lying. We use Mass Balance and Isotopic Pattern Matching :

  • Mass Balance: The sum of the Target Area + Impurity Areas (corrected for response factors) must equal the total ion current (TIC) expected for the injected mass.

  • Isotopic Confirmation: The observed isotope distribution (M+1, M+2) of the main peak must match the theoretical calculation for

    
    . If the M+1 peak is too high, a co-eluting impurity is present.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating Acpc-Gly, moving from sample preparation to final purity certification.

LCMS_Validation Start Crude Acpc-Gly Sample Prep Sample Prep (Dilute in 80% ACN for HILIC) Start->Prep LC HILIC Separation (Retain Polar Species) Prep->LC MS MS Detection (ESI+) Full Scan 50-500 m/z LC->MS Check1 Extract Ion Chromatogram (EIC) Target m/z 187.1 MS->Check1 ImpurityCheck Scan for Impurities (m/z 130, 76, 169) Check1->ImpurityCheck Peak Found Fail REJECT: Repurify (Co-elution or High Impurity) Check1->Fail No Peak / Wrong Mass Isotope Isotope Pattern Check (M+1 Ratio) ImpurityCheck->Isotope Impurities < Threshold ImpurityCheck->Fail Impurities > Threshold Isotope->Fail Pattern Deviation (Hidden Impurity) Pass CERTIFY PURITY (>98% Purity Confirmed) Isotope->Pass Pattern Matches Theory

Figure 1: Decision tree for LC-MS validation of Acpc-Gly, ensuring specificity against isobaric interferences and synthesis byproducts.

Critical Validation Parameters (ICH Q2 Aligned)

To ensure this protocol meets regulatory rigor (e.g., ICH Q2(R1)), you must assess the following:

Specificity (Stress Testing)

Inject the pure standard alongside potential synthesis precursors (Acpc, Glycine).

  • Requirement: The LC-MS method must resolve the Acpc-Gly peak from the Acpc peak (baseline separation).

  • Mechanism: In HILIC, the zwitterionic Glycine and Acpc will elute differently based on their pKa and hydration shell size compared to the less polar peptide bond of Acpc-Gly.

Linearity & Range

Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).

  • Requirement:

    
    .[2]
    
  • Note: ESI-MS can saturate at high concentrations. Ensure your "100% purity" test sample falls within the linear dynamic range of the detector, or use a split flow.

Limit of Detection (LOD) for Impurities

Calculate the signal-to-noise ratio (S/N) for the


 130 (Acpc) ion.
  • Goal: S/N > 3:1 at 0.05% concentration relative to the main peak. This proves you can detect trace unreacted starting material that UV would miss.

Conclusion

Validating 2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid requires a shift from optical detection to mass-selective detection. The lack of chromophores makes HPLC-UV a liability, offering false confidence in purity. By adopting the HILIC-MS workflow described above, you ensure:

  • Identity Confirmation via molecular weight.[2]

  • Trace Impurity Detection of non-chromophoric precursors.

  • Regulatory Compliance through specific, linearity-validated data.

For drug development applications, this orthogonal approach is not optional—it is the baseline for safety and efficacy.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Jian, W., et al. (2013).[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of 20 Amino Acids in Human Plasma. Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Comparative

The Constrained World: A Comparative Guide to Hydrogen Bonding in Cyclic vs. Linear Amino Acids

Abstract Hydrogen bonds are the subtle yet powerful architects of molecular structure, dictating the form and function of biomolecules from proteins to peptides. In the realm of drug development and peptide engineering,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrogen bonds are the subtle yet powerful architects of molecular structure, dictating the form and function of biomolecules from proteins to peptides. In the realm of drug development and peptide engineering, understanding the nuances of these interactions is paramount. This guide provides a detailed comparative analysis of hydrogen bonding patterns in linear versus cyclic amino acid structures. We will explore how the fundamental difference in topology—an open chain versus a closed ring—dramatically alters conformational freedom, pre-organizes structure, and ultimately defines the hydrogen bond landscape. This analysis is grounded in experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, offering researchers and drug developers critical insights into leveraging these differences for rational design.

The Hydrogen Bond: A Cornerstone of Peptide Architecture

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., amide nitrogen, -NH) and another nearby electronegative atom (the acceptor, e.g., carbonyl oxygen, -C=O). In peptides, the backbone is rich with these groups, making hydrogen bonding a dominant force in defining secondary structure and overall stability.[1][2][3] The energy of a single hydrogen bond in a protein context can vary, but it is this collective network of bonds that holds a folded structure together, shielding it from the destabilizing influence of the aqueous environment.[1][2]

The Unconstrained World: Hydrogen Bonding in Linear Peptides

Linear peptides, with their free N- and C-termini, possess a high degree of conformational flexibility.[4] In solution, they exist not as single static structures but as a dynamic ensemble of interconverting conformers.[4] This flexibility is a double-edged sword. While it allows for "induced-fit" binding to biological targets, it also comes at a significant entropic cost upon binding and exposes the peptide backbone to proteolytic enzymes, reducing stability and plasma half-life.[4]

Dominant H-Bonding Patterns:

  • Intermolecular Bonds: The polar amide groups on a flexible backbone are readily available to form hydrogen bonds with surrounding water molecules. This solvation is a key reason for the instability of many linear peptides in biological systems.[2][4]

  • Transient Intramolecular Bonds: While linear peptides can form intramolecular hydrogen bonds to create classic secondary structures like α-helices and β-sheets, these structures are often transient and in competition with solvent interactions.[1][2][5] The formation of these bonds is crucial for stabilizing specific folds necessary for biological activity.[5]

The inherent flexibility means that a significant energy input is required to overcome both the entropic penalty and the desolvation energy for the peptide to adopt a specific, receptor-bound conformation.[4][6]

The Power of the Ring: Hydrogen Bonding in Cyclic Peptides

Cyclization dramatically changes the game. By covalently linking the N- and C-termini (or a side-chain to a terminus), the peptide is forced into a mechanically closed system with drastically reduced degrees of freedom.[4] This pre-organization has profound consequences for the hydrogen bonding network.

Dominant H-Bonding Patterns:

  • Pre-organized Intramolecular Bonds: Cyclization strongly favors the formation of stable, intramolecular hydrogen bonds.[4][7] This locks the peptide into a limited number of low-energy conformations, effectively "burying" the polar amide groups of the backbone away from the solvent.[4] This shielding effect reduces the desolvation penalty required for membrane permeability and receptor binding.[4][8]

  • Defined Secondary Structures: The conformational strain of the ring enforces the formation of specific, stable secondary structures, most notably β-turns and γ-turns.[4][9] A β-turn, for instance, involves a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the i+3th residue, creating a tight reversal in the peptide chain.[9][10] These well-defined structures are often the key to high-affinity binding to biological targets.

This rigid, pre-organized structure means the peptide pays a much lower entropic penalty upon binding to its target, often resulting in significantly higher affinity and selectivity compared to its linear counterpart.[4][11]

Head-to-Head Comparison: Cyclic vs. Linear Peptides

The fundamental differences in hydrogen bonding directly translate to critical physicochemical and pharmacological properties.

PropertyLinear PeptidesCyclic PeptidesCausality & Significance
Conformational Flexibility High; exists as an ensemble of structures.[4]Low; restricted to a few low-energy conformers.[4][11]Cyclization reduces the entropic penalty for binding, often increasing affinity.
Dominant H-Bond Type Intermolecular (with solvent) and transient intramolecular.Stable intramolecular H-bonds.[4][7]Intramolecular H-bonds in cyclic peptides shield polar groups, improving membrane permeability and stability.[4][12]
Secondary Structure Can form helices/sheets, but often unstable in solution.Enforces stable turns (β-turns, γ-turns).[4][10][13]Defined structures provide a precise scaffold for presenting side chains for target interaction.
Proteolytic Stability Generally low due to exposed backbone.[4]Generally high due to conformational rigidity.[4][14]Increased stability leads to longer plasma half-life, a crucial drug property.
Binding Affinity Often lower; high entropic cost to adopt bioactive conformation.[4]Often higher due to pre-organization of the bioactive conformation.[4]Less energy is "wasted" on folding, leading to more efficient binding.
Membrane Permeability Generally poor due to exposed polar amide groups.[4]Can be high; intramolecular H-bonds create a more hydrophobic surface.[4][8]The ability to form a "chameleonic" structure is key for oral bioavailability.[8]

Experimental Workflows for H-Bond Characterization

Elucidating the hydrogen bonding network within a peptide is a critical step in structural biology and drug design. A multi-technique approach is often necessary for a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-state technique for identifying hydrogen bonds by probing the chemical environment of individual atoms.[15][16][17] One of the most common methods involves measuring the temperature coefficient (dδ/dT) of the amide protons.

  • Principle: Amide protons that are shielded from the solvent (i.e., involved in an intramolecular hydrogen bond) will show a small change in their chemical shift as temperature increases. Conversely, solvent-exposed protons will show a much larger change.

  • Interpretation: A temperature coefficient less negative than -4.6 ppb/K is generally indicative of a hydrogen-bonded amide proton.[8]

Experimental Protocol: Amide Proton Temperature Coefficients via ¹H NMR

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum at an initial temperature (e.g., 298 K / 25 °C).

  • Temperature Variation: Increase the sample temperature in controlled increments (e.g., 5 K steps) up to a final temperature (e.g., 328 K / 55 °C).

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum at each temperature increment, ensuring temperature equilibration before each scan.

  • Data Analysis:

    • Identify and track the chemical shift (δ) of each amide proton resonance across the temperature range.

    • Plot the chemical shift of each amide proton as a function of temperature (in Kelvin).

    • Perform a linear regression for each plot. The slope of the line is the temperature coefficient (dδ/dT) in ppb/K.

  • Interpretation: Amide protons with slopes less negative than -4.6 ppb/K are inferred to be participating in intramolecular hydrogen bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrations of molecular bonds. The frequencies of the amide I (primarily C=O stretching) and amide A (N-H stretching) bands are sensitive to hydrogen bonding.[10][18]

  • Principle: When a C=O or N-H group participates in a hydrogen bond, its vibrational frequency shifts. Hydrogen-bonded C=O groups typically show a lower frequency (red-shift) in the Amide I region (~1620-1680 cm⁻¹), while hydrogen-bonded N-H groups show a red-shift in the Amide A region (~3300 cm⁻¹).[18][19]

  • Application: FTIR is particularly useful for assessing the overall secondary structure content of a peptide population.

Experimental Protocol: Secondary Structure Analysis via FTIR

  • Sample Preparation: Prepare the peptide sample either as a thin, dried film on a CaF₂ window or in a suitable solvent (D₂O is often used to avoid interference from H₂O bending vibrations in the Amide I region).[18]

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.

  • Sample Spectrum: Acquire the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum.

    • If in solvent, subtract the solvent contribution.

    • Focus on the Amide I region (approx. 1600-1700 cm⁻¹).

  • Analysis (Deconvolution):

    • Use Fourier self-deconvolution or second-derivative analysis to resolve the overlapping bands within the Amide I envelope.

    • Assign the resolved peaks to different secondary structures (e.g., β-turns, β-sheets, α-helices) based on their known frequency ranges.

    • The relative area of each peak corresponds to the proportion of that structure in the peptide.

X-ray Crystallography

X-ray crystallography provides the most definitive, high-resolution structural information, allowing for the direct visualization of atomic positions and the precise measurement of hydrogen bond lengths and angles.[15][19]

  • Principle: A high-quality crystal of the peptide diffracts X-rays in a specific pattern. This pattern is used to calculate an electron density map, from which a 3D atomic model of the peptide is built.

  • Limitation: The major bottleneck is the requirement to grow a well-ordered single crystal, which can be challenging. The resulting structure represents a static state in the crystal lattice, not the dynamic ensemble present in solution.[18]

Integrated Characterization Workflow

A robust characterization strategy combines these techniques to build a comprehensive model of the peptide's structure and H-bonding network.

G cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis NMR NMR Spectroscopy (dδ/dT, NOEs) Model Comprehensive Structural Model NMR->Model FTIR FTIR Spectroscopy (Amide I, Amide A) FTIR->Model Xray X-ray Crystallography Xray->Model Peptide Peptide Sample (Linear or Cyclic) Peptide->NMR H-Bond Identification & Conformation Peptide->FTIR Secondary Structure Content Peptide->Xray High-Resolution Static Structure

Sources

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